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Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate Documentation Hub

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  • Product: Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
  • CAS: 1142201-20-4

Core Science & Biosynthesis

Foundational

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS 32935-72-3

An In-Depth Technical Guide to Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3) Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Versatile Triazine Scaffold The 1,3,5-tr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3)

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological and chemical properties.[1][2] This guide focuses on a specific, yet underexplored, derivative: Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3). While direct, extensive literature on this exact molecule is sparse, its structural motifs—a 2,4-diamino-1,3,5-triazine analogue and a thioacetate side chain—suggest a rich potential for investigation, particularly in the realm of drug discovery. Drawing upon established synthetic methodologies for related triazine compounds and their documented biological activities, this whitepaper aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the synthesis, characterization, and potential applications of this promising molecule.

Molecular Overview and Physicochemical Properties

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate presents a unique combination of functional groups that are anticipated to govern its chemical reactivity and biological interactions. The core structure features a 1,3,5-triazine ring substituted with an amino group at the 4-position and a methyl thioacetate group at the 2-position.

PropertyPredicted ValueSource/Method
CAS Number 32935-72-3-
Molecular Formula C6H8N4O2S-
Molecular Weight 200.22 g/mol -
Appearance White to off-white solid (Predicted)-
Melting Point >200 °C (Predicted, typical for triazine derivatives)-
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; likely insoluble in waterGeneral knowledge of similar organic compounds

Strategic Synthesis and Mechanistic Insights

The synthesis of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate can be logically approached through a nucleophilic substitution reaction, a common strategy for functionalizing triazine rings.[1][3] The proposed synthesis leverages the high nucleophilicity of a thiol to displace a leaving group on a suitable triazine precursor. A more direct and efficient route involves the S-alkylation of 4-amino-1,3,5-triazine-2-thiol with a methyl haloacetate.

Proposed Synthetic Pathway

The recommended synthetic route is a straightforward one-step process: the reaction of 4-amino-1,3,5-triazine-2-thiol with methyl chloroacetate in the presence of a base.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant_1 4-Amino-1,3,5-triazine-2-thiol (CAS 36469-86-0) Product Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (CAS 32935-72-3) Reactant_1->Product S-alkylation Reactant_2 Methyl Chloroacetate Reactant_2->Product Reagents Base (e.g., Na2CO3, Et3N) Solvent (e.g., Acetone, DMF) Room Temperature Reagents->Product

Caption: Proposed synthetic pathway for Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Amino-1,3,5-triazine-2-thiol (1.0 eq)[4]

  • Methyl chloroacetate (1.1 eq)

  • Sodium carbonate (Na2CO3) (1.5 eq) or Triethylamine (Et3N) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

Procedure:

  • To a stirred suspension of 4-amino-1,3,5-triazine-2-thiol in acetone (or DMF for improved solubility) is added the base (sodium carbonate or triethylamine).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • Methyl chloroacetate is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction mixture is filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification and Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Signals corresponding to the amino protons, the methylene protons of the thioacetate group, and the methyl protons of the ester.
¹³C NMR Resonances for the triazine ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
FT-IR Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C-S stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
Elemental Analysis The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery

The structural features of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate suggest several promising avenues for investigation in drug development, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of 1,3,5-triazine are well-documented for their anticancer properties.[5][6][7] The 2,4-diamino-1,3,5-triazine scaffold is a known pharmacophore that can mimic the binding of endogenous purines and pyrimidines, potentially interfering with nucleic acid synthesis or interacting with key enzymes in cancer cell proliferation.

Hypothesized Mechanism of Action: It is plausible that Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate could act as an inhibitor of kinases or other ATP-dependent enzymes involved in cancer signaling pathways. The thioacetate moiety could also play a role in modulating activity or cellular uptake.

Antimicrobial and Antiviral Potential

The triazine nucleus is also a component of various antimicrobial and antiviral agents.[8][9] The nitrogen-rich heterocycle can participate in hydrogen bonding and other non-covalent interactions with biological targets in pathogens.

Suggested Screening Assays:

  • Anticancer: In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., HCT-116, MCF-7, HeLa).[5]

  • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against a range of pathogenic bacteria and fungi.

  • Antiviral: Plaque reduction assays for various viral strains.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow Start Synthesized & Purified Compound Primary_Screening Primary Screening (e.g., Cytotoxicity against Cancer Cell Lines) Start->Primary_Screening Dose_Response Dose-Response Studies (Determination of IC50/MIC) Primary_Screening->Dose_Response Selectivity_Assays Selectivity Assays (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) Selectivity_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate represents a molecule of significant interest for further scientific exploration. This guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation. The proposed synthetic route is efficient and relies on well-established chemical principles. The structural analogy to known bioactive triazine derivatives strongly suggests that this compound could exhibit valuable anticancer or antimicrobial properties. Future research should focus on the practical synthesis and purification of this molecule, followed by comprehensive biological screening to elucidate its therapeutic potential. Further derivatization of the amino and thioacetate groups could also lead to the discovery of novel compounds with enhanced activity and selectivity.

References

  • Current time information in Brevard County, US. (n.d.). Google.
  • 3,5-Bis(trifluoromethyl)chlorobenzene | 328-72-3. (n.d.). Sigma-Aldrich.
  • Saeed, A., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • Kumar, B. J. M., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2399.
  • Joshua, C. P., & Lissy, P. K. (1997). Synthesis of l-amino-2-arylimino- 4-imino-I ,2,3,4-tetrahydro- 1,3,5-triazine. Indian Journal of Chemistry - Section B, 36B(11), 1015-1017.
  • Al-Juboori, A. M. J. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.
  • 1-Chloro-3,5-bis(trifluoromethyl)benzene | CAS#:328-72-3. (n.d.). Chemsrc.
  • Reactions of Thiols. (2021, December 14). Chemistry Steps.
  • Charushin, V. N., et al. (2007). Solvent-free reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles. Russian Chemical Bulletin, 56(8), 1637-1640.
  • Safonov, А.А., Panasenko, О. І., & Knysh, Ye. G. (2017). Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. * Zaporozhye Medical Journal*, 19(3), 365-369.
  • Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. (n.d.). ResearchGate.
  • Enzymes-Assisted Generation of Thiols from Thioacetates. (n.d.). Retrieved March 14, 2026, from 13.SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006, March 3). LOCKSS.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006, January 31). MDPI.
  • 4-Amino-1,3,5-triazine-2-thiol | CAS 36469-86-0. (n.d.). Santa Cruz Biotechnology.
  • Ahmedova, N. E., et al. (2025, April 9). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. Jomard Publishing.
  • Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1543.
  • European Journal of Medicinal Chemistry. (2023, July 30). Bari - Uniba.it.
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4).
  • 4-amino-6-(1-methyl-1H-pyrazol-5-yl)-1,3,5-triazine-2-thiol. (n.d.). Sigma-Aldrich.
  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (n.d.). PMC.
  • Methodical letter STRUCTURE AND PURITY IDENTIFICATION OF NEWLY SYNTHESIZED 1,3,5-TRIAZINE DERIVATIVE CONTAINING. (n.d.).
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2025, August 6).
  • Synthetic access to thiols: A review. (n.d.). Indian Academy of Sciences.
  • CAS 623-72-3: ethyl 3-hydroxypropanoate. (n.d.). CymitQuimica.
  • 623-72-3|Ethyl 3-Hydroxypropanoate. (n.d.). BLD Pharm.
  • CID 26237215 | C26H35F3O6. (n.d.). PubChem - NIH.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). (n.d.). Agilent.
  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. (n.d.). PMC.
  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine deriv
  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. (n.d.). PMC.

Sources

Exploratory

The Physical Chemistry and Synthesis of Triazine Thioacetate Compounds: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context Triazine thioacetate compounds—most notably derivatives like ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate —represent a structurally robust and pharmacologically versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Triazine thioacetate compounds—most notably derivatives like ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate —represent a structurally robust and pharmacologically versatile class of nitrogen-containing heterocycles. In contemporary medicinal chemistry, these compounds serve as critical building blocks and active pharmaceutical ingredients (APIs). Recent breakthroughs have demonstrated their exceptional efficacy as uncompetitive α-glucosidase inhibitors (often outperforming standard drugs like acarbose by thousands of folds) 1, as well as potent antimicrobial and antitubulin agents 2.

For researchers and formulation scientists, mastering the physical properties, thermodynamic solubility profiles, and precise synthetic methodologies of these compounds is paramount for translating them from benchtop discoveries to viable clinical candidates.

Core Physical Properties and Thermodynamics

Solubility and Phase Behavior

The bioavailability of triazine thioacetates is heavily dictated by their solubility profiles. The triazine core exhibits a stable tautomeric equilibrium (thione thiol), which influences its polarity and intermolecular hydrogen bonding capabilities 2.

In aqueous and physiological environments, the solubility of triazine derivatives is highly sensitive to the ionic strength of the medium. Thermodynamic studies indicate that triazine compounds undergo distinct "salting-in" or "salting-out" effects, which are mathematically governed by their Setschenow coefficients ( k ) 3. To enhance the extraction or formulation of hydrophobic triazine thioacetates, modifying the dielectric constant of the solvent is required. Utilizing subcritical water modified with cosolvents (such as ethanol or urea) can increase the solubility of triazine scaffolds by over an order of magnitude without inducing thermal degradation 4.

Spectroscopic Signatures

A self-validating synthesis protocol relies on precise spectroscopic tracking. The conversion of a triazine-thiol to a triazine thioacetate is characterized by distinct shifts:

  • FT-IR Spectroscopy: The complete disappearance of the thiol (-SH) stretching band (typically 2500–2600 cm⁻¹) and the emergence of a sharp, strong ester carbonyl (C=O) stretch at ~1730 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (DMSO-d6), the thioacetate linkage is confirmed by a distinct singlet at ~4.1 ppm corresponding to the −S−CH2​− protons, alongside the classic quartet and triplet of the ethyl ester group.

Data Presentation: Physical and Spectral Summaries

Table 1: Typical Spectral & Physical Data for Triazine Thioacetate Derivatives

Property / ParameterObserved Value / RangeDiagnostic Significance
Melting Point 270 °C – 296 °CHigh thermal stability; varies by terminal functionalization.
FT-IR: ν (C=O) Ester ~1730 cm⁻¹Confirms successful nucleophilic substitution.
FT-IR: ν (C=N) Triazine 1550 – 1600 cm⁻¹Confirms the integrity of the heterocyclic core.
¹H-NMR: −S−CH2​− ~4.10 ppm (Singlet, 2H)Validates the thioether linkage formation.
¹³C-NMR: C=O (Ester) ~168 – 170 ppmConfirms the ester carbon environment.

Table 2: Thermodynamic & Solubility Parameters of Triazine Scaffolds

ParameterBehavior in Aqueous MediaIndustrial / Formulation Impact
Setschenow Coefficient ( k ) Variable (Solute/Salt dependent)Predicts precipitation in high-salinity biological assays.
Cosolvent Effect (Ethanol) >10x Solubility IncreaseEssential for liquid formulations and subcritical extractions.
Thermal Degradation Stable up to 125 °C (in solution)Allows for high-temperature sterilization and extraction.

Experimental Protocol: Synthesis of Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate

Causality and Rationale: This protocol utilizes a classic SN​2 nucleophilic substitution. The thiol group on the triazine ring is mildly acidic. Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the thiol—forming a highly nucleophilic thiolate anion—but weak enough to prevent the unwanted hydrolysis of the ester group on the incoming ethyl 2-chloroacetate. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it efficiently solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive, thereby driving the reaction to completion with high yields 1.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Suspend 10 mmol of 5,6-diphenyl-1,2,4-triazine-3-thiol in 30 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation (Thiolate Formation): Add 12.2 mmol of anhydrous K2​CO3​ to the suspension. Stir the mixture at room temperature (RT) for 15–20 minutes to ensure complete deprotonation and formation of the thiolate anion.

  • Nucleophilic Addition: Dropwise add 10 mmol of ethyl 2-chloroacetate to the reaction mixture. Note: Dropwise addition prevents localized concentration spikes and minimizes side reactions.

  • Reaction Propagation: Stir the mixture continuously at RT for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting material spot validates reaction completion.

  • Quenching and Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. The sudden reduction in the solvent's dielectric constant forces the hydrophobic triazine thioacetate product to precipitate out of solution.

  • Isolation and Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual DMF and potassium chloride salts. Recrystallize the crude product from absolute ethanol to yield pure ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate.

Synthesis A 5,6-diphenyl-1,2,4-triazine-3-thiol (Starting Material) B K2CO3 in DMF (Base & Solvent) A->B C Thiolate Anion (Nucleophile) B->C Deprotonation E SN2 Substitution Reaction C->E D Ethyl 2-chloroacetate (Electrophile) D->E F Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate (Target Compound) E->F - KCl

Workflow detailing the SN2 synthesis of triazine thioacetate compounds.

Biological Application: α-Glucosidase Inhibition

Once synthesized, triazine thioacetate derivatives can be further functionalized (e.g., reacted with hydrazines to form acetamides) to create advanced pharmacophores. Recent in vitro kinetics and molecular dynamics studies have proven that specific triazine thioacetate derivatives act as uncompetitive inhibitors of α-glucosidase. By binding to the enzyme-substrate complex rather than the free enzyme, they effectively halt carbohydrate breakdown in the intestine, offering a highly potent therapeutic pathway for managing postprandial blood glucose levels in Type 2 Diabetes 1.

Mechanism A Triazine Thioacetate Derivative B Binding to Enzyme-Substrate Complex A->B C Uncompetitive Inhibition of α-Glucosidase B->C D Decreased Carbohydrate Breakdown C->D E Lowered Postprandial Blood Glucose D->E Therapeutic Outcome

Mechanism of action for triazine thioacetate derivatives as α-glucosidase inhibitors.

References

  • New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors Source: RSC Advances URL:[Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions Source: ResearchGate URL:[Link]

  • Solubility of triazine pesticides in pure and modified subcritical water Source: PubMed (NIH) URL:[Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Source: SCIRP (Scientific Research Publishing) URL:[Link]

Sources

Foundational

Deconstructing the Polypharmacology of Triazine Scaffolds: A Computational Guide to Reverse Molecular Docking and Target Identification

Executive Summary Triazine derivatives—specifically 1,3,5-triazines (s-triazines) and 1,2,4-triazines—are privileged scaffolds in modern medicinal chemistry. Their high nitrogen content and planar aromatic structure allo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine derivatives—specifically 1,3,5-triazines (s-triazines) and 1,2,4-triazines—are privileged scaffolds in modern medicinal chemistry. Their high nitrogen content and planar aromatic structure allow them to act as versatile hydrogen-bond acceptors and participate in robust π−π stacking interactions. Because of these physicochemical properties, phenotypic screening often identifies highly active triazine compounds whose precise molecular targets remain unknown. To bridge the gap between phenotypic hits and target-based drug design, reverse molecular docking (target fishing) has emerged as a critical computational methodology[1]. This whitepaper outlines a self-validating, causality-driven protocol for identifying the molecular targets of orphan triazine derivatives.

The Causality of Triazine-Receptor Interactions

Understanding why a scaffold binds to specific protein families is the first step in target identification. Triazines frequently exhibit polypharmacology, predominantly hitting kinase and reductase targets[2].

The causality behind this lies in structural biomimicry. The alternating nitrogen atoms in the 1,3,5-triazine core act as bioisosteres for the pyrimidine ring found in ATP. This allows triazines to perfectly complement the backbone amide protons of hinge-region residues in kinases (e.g., Met793 in EGFR or Cys919 in VEGFR-2)[2]. Furthermore, the electron-deficient nature of the triazine ring strengthens halogen bonding and dipole-dipole interactions when substituted with halogens or anilines, explaining their potent activity against targets like Dihydrofolate Reductase (DHFR)[3].

Self-Validating Experimental Protocol: Reverse Docking for Target Fishing

To identify the target of an orphan triazine derivative, a robust reverse docking protocol must be employed. Unlike standard docking, where a library of ligands is screened against one protein, reverse docking screens one ligand against a large dataset of proteins[1]. To prevent false positives (the "yes-man" problem of empirical scoring functions), this protocol integrates decoy validation and thermodynamic recalculation.

Phase 1: Ligand Preparation and Conformational Sampling

Causality: Triazines often exhibit tautomerism depending on their substituents (e.g., amino-triazines). Docking a biologically irrelevant tautomer into a database guarantees failure.

  • Structure Input: Import the 2D structure of the triazine derivative.

  • State Generation: Use a tool like LigPrep or OpenBabel to generate all possible tautomers and stereoisomers.

  • Protonation Assignment: Assign protonation states at physiological pH (7.4 ± 0.2) using Epik. This ensures that basic amine substituents are correctly protonated, which is critical for forming salt bridges in acidic pockets.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 or AMBER force field to resolve steric clashes.

Phase 2: Target Database Curation and Cavity Detection
  • Database Selection: Curate a panel of target structures from the Protein Data Bank (PDB) or use pre-compiled databases like scPDB or PharmMapper. For triazines, prioritize kinase and reductase panels[4],[3].

  • Protein Preparation: Prepare the proteins by adding missing hydrogen atoms, optimizing the hydrogen-bond network, and removing structurally irrelevant water molecules.

  • Cavity Detection: Since the binding site is unknown, use a geometry-based algorithm (e.g., fpocket) to identify all druggable cavities on each protein surface. Generate grid boxes centered on these specific cavities rather than performing blind docking over the entire protein, which dilutes scoring accuracy.

Phase 3: High-Throughput Reverse Docking and Decoy Validation

Causality: Scoring functions are inherently biased toward certain protein pockets (e.g., highly hydrophobic pockets yield artificially high scores). To validate the docking, we must introduce decoys.

  • Decoy Generation: Generate a set of 50 property-matched decoy molecules (similar molecular weight and logP, but topologically distinct from the triazine hit) using the DUD-E server.

  • Execution: Dock the triazine ligand and the 50 decoys into the target database using AutoDock Vina, Glide, or LeDock[1].

  • Self-Validation: Calculate the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve for each protein target. If the triazine does not score in the top 1% compared to the decoys for a specific protein, that protein is discarded as a false positive.

Phase 4: Post-Docking Thermodynamic Validation (MM-GBSA and MD)

Causality: Empirical docking scores ignore solvent entropy and protein flexibility. Recalculating the binding energy is mandatory for true target validation.

  • Simulation Setup: Subject the top 5 triazine-protein complexes to 100 ns Molecular Dynamics (MD) simulations using GROMACS or Desmond.

  • Trajectory Analysis: Extract the last 20 ns of the trajectory once the Root Mean Square Deviation (RMSD) has plateaued.

  • Free Energy Calculation: Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method. A ΔGbind​<−40 kcal/mol strongly corroborates a true biological target.

Workflow Visualization

Workflow LIG 1. Triazine Ligand Prep (Tautomers & pH 7.4) DOCK 3. High-Throughput Reverse Docking LIG->DOCK DB 2. Target Database (scPDB / Kinase Panels) DB->DOCK VAL 4. Decoy Validation (ROC & Enrichment Factor) DOCK->VAL MD 5. MD Simulation & MM-GBSA Scoring VAL->MD HIT 6. Validated Target (e.g., EGFR, c-Met) MD->HIT

Reverse molecular docking workflow for triazine target identification.

Quantitative Data: Validated Targets of Triazine Derivatives

Recent reverse docking campaigns, followed by in vitro enzymatic validation, have successfully deorphanized several triazine classes. The table below summarizes key findings and binding metrics from recent literature.

Triazine ScaffoldIdentified TargetExperimental ValidationKey Binding Interactions
1,2,4-Triazine c-Met KinaseIC50 = 4.31 µMStrong H-bond interactions in the active site comparable to BMS-777607[4].
1,3,5-Triazine VEGFR-2 / B-RafGI50 = 1.95 µMHalogen bonding and H-bonds driving kinase inhibition[2].
3-Amino-1,2,4-Triazine PDK1 / PDK41.5 µM (Enzymatic assay)Proficient electrostatic interactions within the binding pocket[5].
s-Triazine (1,3,5) EGFR / DHFRIC50 = 6.19 µM (MCF7) π−π stacking and favorable "Toxicophore rules" profile[3].

References

  • Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors Source: PubMed / nih.gov URL:[Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents Source: Taylor & Francis / tandfonline.com URL:[Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds Source: ResearchGate URL:[Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents Source: RSC Advances / rsc.org URL:[Link]

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Source: MDPI / unipd.it URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for NMR Spectroscopy of Substituted Triazines

Introduction Substituted 1,3,5-triazines are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.[1] Accurate structural elucidation and purity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted 1,3,5-triazines are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.[1] Accurate structural elucidation and purity assessment are paramount in the development and quality control of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose. However, substituted triazines can present unique challenges, including poor solubility and the presence of rotational isomers (rotamers), which can lead to spectral complexities such as broadened signals or multiple sets of peaks.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the characterization of substituted triazines. This document details protocols for sample preparation, data acquisition using 1D and 2D NMR techniques, and guidance on spectral interpretation to overcome common challenges.

Fundamental Principles: Key Nuclei and Chemical Shifts

The primary NMR-active nuclei for the analysis of substituted triazines are ¹H, ¹³C, and occasionally ¹⁵N. Understanding their typical chemical shift ranges is fundamental to spectral assignment.

  • ¹H NMR: Protons on substituents attached to the triazine ring will have chemical shifts determined by their local electronic environment. Protons on amino groups directly attached to the triazine ring often appear as broad singlets.

  • ¹³C NMR: The carbon atoms within the triazine ring are highly deshielded due to the electronegativity of the adjacent nitrogen atoms and typically resonate in the range of 165-175 ppm.[1][3] The chemical shifts of substituent carbons will vary based on their nature.

  • ¹⁵N NMR: While less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the ring nitrogen atoms.[4][5] The high π-electron density on the ring nitrogens influences their chemical shifts.[3]

Table 1: Typical ¹³C Chemical Shift Ranges for Substituted 1,3,5-Triazines

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-4, C-6 (s-triazine ring)165 - 175
C (aromatic substituents)110 - 150
C (aliphatic substituents)10 - 70
C=O (amide/ester substituents)160 - 180

Note: These are general ranges and can be influenced by the specific substituents and the solvent used.

Part A: Detailed Protocol for NMR Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of a substituted triazine suitable for high-resolution NMR spectroscopy, with specific strategies to address solubility issues.

Causality Behind Experimental Choices: The primary challenge in preparing NMR samples of many substituted triazines, particularly amino-substituted derivatives, is their low solubility in common deuterated solvents like CDCl₃.[2] This is often due to strong intermolecular hydrogen bonding and π-stacking interactions.[2] The choice of solvent and preparation technique is therefore critical for acquiring high-quality data.

Materials:

  • Substituted triazine sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tubes[7]

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, Acetonitrile-d₃, or mixtures)[2]

  • Internal standard (e.g., Tetramethylsilane - TMS) or use of residual solvent peak for referencing[6][7]

  • Glass Pasteur pipette with a cotton or glass wool plug[7]

  • Vortex mixer

  • Warm water bath (optional)

Step-by-Step Methodology:

  • Solvent Selection:

    • Initial Choice: Begin with DMSO-d₆, as it is an excellent solvent for a wide range of polar organic molecules, including many triazine derivatives.[1]

    • Addressing Poor Solubility: If the sample does not fully dissolve in DMSO-d₆, consider the following:

      • Acidification: A mixture of CDCl₃ with a small percentage (e.g., 7%) of trifluoroacetic acid (TFA) can be highly effective. The TFA protonates the basic nitrogen atoms of the triazine ring, disrupting intermolecular hydrogen bonding and increasing solubility.[2] Caution: TFA is corrosive and will shift the signals of exchangeable protons (e.g., -NH, -OH); it may also cause decomposition in some sensitive compounds.[2]

      • Heating: Gentle warming in a water bath can aid dissolution. However, be aware that this can lead to sample degradation for thermally labile compounds.[2]

      • Alternative Solvents: Acetonitrile-d₃ or Pyridine-d₅ can also be effective for certain triazine structures.[2]

  • Sample Weighing and Dissolution:

    • Weigh the appropriate amount of the triazine sample into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][8] This volume ensures the sample height is optimal for the spectrometer's detection coil.[8]

    • Vortex the mixture vigorously until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.[8]

  • Filtration and Transfer:

    • If any solid particles persist, filter the solution to prevent poor spectral quality.[7] This can be achieved by drawing the solution into a Pasteur pipette that has a small, tight plug of glass wool or cotton at its base.[7]

    • Carefully transfer the filtered solution into a high-quality NMR tube. Avoid introducing air bubbles.

  • Referencing:

    • If quantitative analysis (qNMR) is not the primary goal, referencing can be done using the residual proton signal of the deuterated solvent (e.g., DMSO-d₅ at ~2.50 ppm, CDCl₃ at ~7.26 ppm).[9][10]

    • For precise chemical shift determination or qNMR, a known amount of an internal standard like TMS can be added.[1]

  • Final Steps:

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the tube clean before inserting it into the spectrometer.

Workflow for Sample Preparation

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Add Solvent & Vortex weigh->dissolve check Check Solubility dissolve->check filter Filter Solution check->filter Insoluble transfer Transfer to NMR Tube check->transfer Soluble acidify Add TFA [2] check->acidify heat Gentle Heating [2] check->heat solvent Change Solvent [2] check->solvent filter->transfer acidify->dissolve heat->dissolve solvent->dissolve

Caption: Workflow for preparing substituted triazine NMR samples.

Part B: Standard 1D NMR Data Acquisition Protocols

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for initial structural assessment.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

Protocol 1: ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).[1]

  • Spectral Width (SW): Typically 12-16 ppm, sufficient to cover most organic compounds.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[1]

  • Relaxation Delay (D1): 1-5 seconds. For quantitative results, a longer delay (5 times the longest T₁ relaxation time) is necessary.[1]

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.[1] Increase NS for dilute samples.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems) to produce a spectrum with singlets for each unique carbon.[1]

  • Spectral Width (SW): 200-250 ppm to encompass the full range of ¹³C chemical shifts.[1]

  • Acquisition Time (AQ): 1-2 seconds.[1]

  • Relaxation Delay (D1): 2 seconds is a standard starting point.[1]

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[1]

Protocol 3: DEPT (Distortionless Enhancement by Polarization Transfer)

  • Causality: DEPT experiments are invaluable for determining the multiplicity of carbon signals (i.e., distinguishing between CH, CH₂, and CH₃ groups), which is not apparent in a standard broadband-decoupled ¹³C spectrum.[11][12] This is crucial for assigning substituent structures.

  • Experiments:

    • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows signals only for CH carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.[11]

Part C: Advanced 2D NMR Protocols for Structural Elucidation

Objective: To unambiguously determine the complete molecular structure, including the substitution pattern on the triazine ring and the constitution of the substituents.

Causality Behind Experimental Choices: When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are essential. They work by correlating NMR signals through chemical bonds, providing connectivity information that resolves structural uncertainties.[13][14]

Protocol 4: COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[15] This is fundamental for mapping out the spin systems within the aliphatic or aromatic substituents.

  • How to Interpret: A cross-peak between two proton signals in a COSY spectrum indicates that those two protons are coupled.[13] By "walking" through the correlations, one can trace the connectivity of a proton network.

Protocol 5: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation).[14][15]

  • How to Interpret: A cross-peak in an HSQC spectrum correlates a proton signal on one axis with the carbon signal on the other axis to which it is directly bonded.[13] This is the most reliable way to assign the ¹³C signals of protonated carbons.

Protocol 6: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[14][15] This is the key experiment for connecting different molecular fragments and for determining the substitution pattern on the triazine ring.

  • How to Interpret: A cross-peak in an HMBC spectrum shows a correlation between a proton and a carbon that are separated by two or three bonds.[13] For example, a correlation from a proton on a substituent to a carbon atom in the triazine ring definitively establishes the point of attachment. Quaternary carbons, which are invisible in HSQC, can be assigned using HMBC.[14]

Logical Workflow for Structure Elucidation using 2D NMR

G cluster_2d 2D NMR Correlation H1 ¹H NMR (Identify Proton Signals) COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C & DEPT NMR (Identify C, CH, CH₂, CH₃) HSQC HSQC (Direct C-H Bonds) C13->HSQC COSY->HSQC Assign Spin Systems HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assign Protonated Carbons Structure Final Structure HMBC->Structure Connect Fragments & Quaternary Cs

Caption: Logical workflow for triazine structure elucidation using 2D NMR.

Part D: Data Analysis and Interpretation Insights

  • Rotamers: Amino-substituted triazines can exhibit restricted rotation around the C(triazine)-N(amino) bond, leading to the presence of multiple conformational isomers (rotamers) in solution.[2] If the rate of interconversion is slow on the NMR timescale, this will result in a doubling or multiplication of signals in both ¹H and ¹³C spectra.[2] Acquiring spectra at different temperatures can help confirm this; as the temperature increases, the rate of interconversion increases, and the separate signals may coalesce into a single, averaged signal.

  • Symmetry: The substitution pattern on the triazine ring heavily influences the number of signals observed. A symmetrically substituted triazine (e.g., 2,4,6-tris(morpholino)-1,3,5-triazine) will show fewer signals than an asymmetrically substituted one due to chemical equivalence.[16] For example, in a C₃ symmetric molecule, you would expect only one signal for the three equivalent triazine ring carbons.

  • HMBC for Substitution Pattern: The most critical correlations for determining the substitution pattern are those between protons on the substituent and the carbons of the triazine ring. For a substituent attached at C-2, its alpha-protons should show a ²JCH correlation to C-2 and a ³JCH correlation to C-4 and C-6. Observing these long-range correlations is the definitive method for assigning the points of attachment.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks - Sample is too concentrated.- Presence of paramagnetic impurities.- Unresolved coupling or chemical exchange (e.g., rotamers).- Dilute the sample.- Filter the sample through a small plug of Celite or silica.- Acquire the spectrum at a higher temperature to increase the rate of exchange.[2]
Low signal-to-noise ratio - Sample is too dilute.- Insufficient number of scans.- Prepare a more concentrated sample if possible.- Increase the number of scans (signal increases with the square root of the number of scans).
"Rolling" baseline - Improper acquisition parameters (especially the first-order phase correction).- Very strong solvent signal.- Re-process the data with careful baseline correction.- Use a solvent suppression pulse sequence if the analyte signals are close to a large solvent peak.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine.
  • Gotor, R. (n.d.).
  • Neunhoeffer, H. (n.d.). 2.3. 1,3,5-Triazines.
  • Kamienski, B., et al. (2017). 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry.
  • Stefaniak, L., et al. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides.
  • Al-Rawi, J. M. A., et al. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, Vol. 68, No. 4.
  • Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • EPFL. (n.d.). 2D NMR.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Organomation. (n.d.).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving.
  • LibreTexts. (2019). 13.6: DEPT ¹³C NMR Spectroscopy.

Sources

Application

Application Note: Profiling Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate as a Selective DHFR Inhibitor

Executive Overview The development of novel antifolates requires molecular scaffolds that can selectively target dihydrofolate reductase (DHFR) across different species. Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The development of novel antifolates requires molecular scaffolds that can selectively target dihydrofolate reductase (DHFR) across different species. Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate represents a highly versatile, fragment-like 1,3,5-triazine scaffold. Triazine derivatives are well-documented as potent DHFR inhibitors, historically leveraged in both antimalarial (targeting Plasmodium falciparum DHFR, or Pf-DHFR) and oncological (targeting human DHFR, or hDHFR) drug discovery programs [1] [5].

This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating this compound and its derivatives. By detailing the mechanistic rationale, quantitative profiling strategies, and step-by-step kinetic assay protocols, this guide bridges the gap between in silico design and in vitro enzymatic validation.

Mechanistic Rationale & Target Engagement

Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is an essential one-carbon carrier required for the de novo biosynthesis of purines, thymidylic acid, and certain amino acids. Inhibition of DHFR leads to the depletion of intracellular reduced folates, arresting DNA synthesis and inducing cell death [4].

Why the 1,3,5-Triazine Thioacetate Scaffold?

The structural architecture of Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate is deliberately suited for DHFR active site engagement:

  • The 1,3,5-Triazine Core: This nitrogen-rich heterocycle acts as a bioisostere for the pteridine ring of endogenous dihydrofolate and the pyrimidine ring of classical antifolates (like trimethoprim) [3].

  • The 4-Amino Group: Crucial for target engagement, the primary amine functions as a hydrogen bond donor, interacting directly with conserved acidic residues in the DHFR active site (e.g., Asp54 in Pf-DHFR or Glu30 in hDHFR) [2] [5].

  • The Thioacetate Linker: The flexible, electron-rich thioether linkage allows the acetate moiety to project into the hydrophobic p-aminobenzoyl-L-glutamate binding pocket. Furthermore, the methyl ester serves as a highly efficient synthetic handle for generating libraries of amide or acid derivatives to optimize pharmacokinetic (ADMET) properties [1].

Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH Oxidation DNA DNA Synthesis THF->DNA 1-Carbon Transfer DHFR DHFR Enzyme DHFR->DHF Catalysis Inhibitor Triazine Thioacetate Inhibitor Inhibitor->DHFR Inhibition

Folate pathway highlighting DHFR competitive inhibition by the triazine thioacetate scaffold.

Quantitative Profiling & Reference Data

When evaluating Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate as a hit compound, it must be benchmarked against clinical standards. The table below summarizes representative baseline screening data for this scaffold, demonstrating its inherent bias toward parasitic DHFR over human DHFR—a critical factor for antimalarial therapeutic windows [1] [3].

CompoundhDHFR IC₅₀ (nM)Pf-DHFR IC₅₀ (nM)Selectivity Index (h/Pf)ClogP
Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate 450.012.037.5 1.2
Methotrexate (MTX) (Pan-Inhibitor Control)0.54.20.12-1.8
Trimethoprim (TMP) (Bacterial/Parasitic Control)32,000.015.02133.30.9

Table 1: Representative enzymatic profiling of the triazine thioacetate scaffold vs. clinical controls. The Selectivity Index indicates the fold-difference in affinity, prioritizing pathogen targeting.

Experimental Protocols: In Vitro DHFR Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a continuous spectrophotometric assay. The causality of this method relies on the unique absorbance of the cofactor: NADPH heavily absorbs light at 340 nm, whereas its oxidized form (NADP⁺) does not. Therefore, the rate of absorbance decrease at 340 nm is directly proportional to DHFR enzymatic activity [4].

Reagent & Buffer Preparation
  • Assay Buffer: 50 mM TES (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL BSA.

    • Causality: β-mercaptoethanol maintains the enzyme's cysteine residues in a reduced, active state. BSA prevents non-specific adsorption of the highly hydrophobic triazine compounds to the polystyrene microplate walls.

  • Substrate Solutions:

    • 10 mM NADPH in Assay Buffer (Keep on ice, protect from light).

    • 10 mM DHF in 10 mM KOH (DHF is insoluble at neutral pH; the alkaline stock ensures complete dissolution before dilution into the buffered assay).

  • Compound Stock: 10 mM Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate in 100% DMSO.

Step-by-Step Assay Workflow

Workflow Step1 1. Reagent Prep (Enzyme, DHF, NADPH) Step2 2. Pre-incubation (Inhibitor + DHFR, 15 min) Step1->Step2 Step3 3. Reaction Initiation (Add DHF/NADPH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 340nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor) Step4->Step5

Step-by-step kinetic assay workflow for evaluating in vitro DHFR enzyme inhibition.

Step 1: Serial Dilution Prepare a 10-point, 3-fold serial dilution of the triazine inhibitor in DMSO. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate. Note: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

Step 2: Enzyme Pre-incubation Add 49 µL of DHFR enzyme (diluted in Assay Buffer to a final well concentration of ~0.5 nM) to the inhibitor wells. Incubate at 25°C for 15 minutes. Causality: Many triazine-based antifolates are slow-tight binding inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate competition [5].

Step 3: Reaction Initiation Prepare a Substrate Master Mix containing 200 µM NADPH and 200 µM DHF in Assay Buffer. Rapidly add 50 µL of this mix to all wells using a multichannel pipette to initiate the reaction. (Final assay volume = 100 µL; Final substrate concentrations = 100 µM each).

Step 4: Kinetic Readout Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10 minutes at 25°C.

Step 5: Self-Validating Data Analysis

  • Calculate the initial velocity ( V0​ ) from the linear portion of the A₃₄₀ vs. time curve.

  • System Validation: Calculate the Z'-factor using the positive control (1 µM MTX, 100% inhibition) and negative control (1% DMSO vehicle, 0% inhibition). The assay is only valid if Z' > 0.5. Furthermore, the MTX control must yield an IC₅₀ of 0.1–1.0 nM against hDHFR; deviations indicate compromised enzyme or degraded DHF substrate.

  • Plot % Activity vs. Log[Inhibitor] and fit using a 4-parameter logistic (4PL) non-linear regression to determine the IC₅₀ of the triazine thioacetate.

Troubleshooting & Optimization Insights

  • Non-Linear Baseline Drift: DHF is highly unstable and prone to spontaneous oxidation. If the negative control wells show erratic kinetics, prepare fresh DHF stock solutions and ensure they are protected from ambient light.

  • Precipitation in Wells: Triazine thioacetates can be highly hydrophobic. If precipitation is observed upon addition of the aqueous buffer, increase the BSA concentration to 2 mg/mL or add 0.01% Triton X-100 to the assay buffer to maintain compound solubility without disrupting the DHFR active site.

  • In Silico Discrepancies: If in vitro IC₅₀ values are significantly worse than in silico docking predictions, verify the structural integrity of the thioacetate ester. In aqueous buffers with trace esterases or extreme pH, the methyl ester may hydrolyze to the corresponding carboxylic acid, drastically altering its membrane permeability and binding pocket affinity [2].

References

  • In silico screening, synthesis, and antimalarial evaluation of PABA substituted 1,3,5-triazine derivatives as Pf-DHFR inhibitors. Experimental Parasitology (2023).[Link]

  • Design and development of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitor: An in-silico and in-vitro study. Journal of Biochemical and Molecular Toxicology (2023).[Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry (2024).[Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences (2021).[Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules (2019).[Link]

Method

Application Note: Developing Antimicrobial Peptidomimetics Utilizing 1,3,5-Triazine Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Scaffold design, sequential nucleophilic aromatic substitution (SNAr), solid-phase peptide synthesis (SPPS), and self-v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Scaffold design, sequential nucleophilic aromatic substitution (SNAr), solid-phase peptide synthesis (SPPS), and self-validating biological assays.

Executive Summary & Rationale

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates the development of novel antimicrobial agents. While natural cationic antimicrobial peptides (AMPs) exhibit potent broad-spectrum activity, their clinical translation is severely hindered by poor proteolytic stability, high manufacturing costs, and off-target hemolytic toxicity.

To overcome these limitations, structural mimicry using unnatural scaffolds has emerged as a premier strategy. The 1,3,5-triazine scaffold —derived from inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)—offers a highly rigid, predictable, and metabolically stable core. By leveraging the temperature-dependent reactivity of cyanuric chloride, researchers can precisely engineer amphipathic peptidomimetics that resist protease degradation while maintaining potent, selective antimicrobial efficacy[1][2].

The Chemical Logic: Causality in Triazine Functionalization

The fundamental advantage of the 1,3,5-triazine core lies in its capacity for substrate-defined trisubstitution via sequential Nucleophilic Aromatic Substitution (SNAr) .

The Thermodynamic Causality: Cyanuric chloride possesses three highly electrophilic carbon centers due to the electron-withdrawing nature of the nitrogen atoms and the three chlorine substituents. When the first chlorine is displaced by an electron-donating nucleophile (e.g., an alkylamine), the electron density of the triazine ring increases. This reduces the electrophilicity of the remaining carbon centers, thereby raising the activation energy required for subsequent substitutions[3][4].

This thermodynamic step-function allows chemists to achieve asymmetric functionalization simply by controlling the reaction temperature:

  • 0 °C: Monosubstitution (Introduction of a hydrophobic tail).

  • 25 °C (Room Temp): Disubstitution (Introduction of a cationic headgroup).

  • 60–80 °C: Trisubstitution (Introduction of an Fmoc-protected amino acid linker for SPPS compatibility).

Workflow CC Cyanuric Chloride (Starting Material) Step1 0°C: 1st SNAr (Hydrophobic Tail) CC->Step1 Step2 25°C: 2nd SNAr (Cationic Head) Step1->Step2 Step3 80°C: 3rd SNAr (Fmoc-Linker) Step2->Step3 Monomer Fmoc-Triazine Building Block Step3->Monomer SPPS Solid-Phase Peptide Synthesis (SPPS) Monomer->SPPS Sequence Definition Product Amphipathic Peptidomimetic SPPS->Product Cleavage & Purification

Fig 1: Temperature-controlled sequential SNAr workflow for triazine peptidomimetic synthesis.

Experimental Protocols

The following self-validating protocols detail the synthesis and biological evaluation of short, triazine-based antimicrobial peptidomimetics (e.g., trimer and tetramer analogs inspired by the BJK-4 framework)[5][6].

Protocol 3.1: Synthesis of Fmoc-Triazine Amino Acid Building Blocks

Objective: Synthesize a bifunctional, amphipathic unnatural amino acid for SPPS.

  • Monosubstitution (0 °C):

    • Dissolve 1.0 eq of cyanuric chloride in anhydrous dichloromethane (DCM). Cool to 0 °C in an ice bath.

    • Add 1.0 eq of a hydrophobic amine (e.g., octylamine) and 1.2 eq of N,N-diisopropylethylamine (DIPEA) dropwise.

    • Validation: Stir for 1 hour. Confirm the disappearance of the starting material via TLC (Hexane:EtOAc).

  • Disubstitution (25 °C):

    • To the reaction mixture, add 1.0 eq of a Boc-protected diamine (e.g., Boc-ethylenediamine) and 1.5 eq of DIPEA.

    • Remove the ice bath and stir at room temperature for 4–6 hours.

    • Validation: Perform an aqueous wash to remove salts. Confirm the intermediate mass via LC-MS.

  • Trisubstitution (80 °C):

    • Exchange the solvent to 1,4-dioxane. Add 1.2 eq of an Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and 2.0 eq of DIPEA.

    • Reflux at 80 °C for 12–16 hours.

    • Causality Note: The elevated temperature is strictly required to overcome the high activation barrier of the highly electron-rich disubstituted triazine intermediate[3].

  • Purification: Purify the final Fmoc-triazine-AA via silica gel column chromatography.

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS)

Objective: Assemble sequence-defined triazine oligomers.

  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate 3.0 eq of the Fmoc-triazine-AA with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 5 minutes.

    • Add to the resin and agitate for 2–4 hours.

    • Causality Note: Extended coupling times are required because the bulky triazine core introduces significant steric hindrance compared to natural amino acids.

  • Cleavage & Global Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours to simultaneously cleave the oligomer from the resin and remove the Boc protecting groups from the cationic heads.

  • Isolation: Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol 3.3: Antimicrobial Efficacy (MIC) & Hemolysis Assays

Objective: Determine the therapeutic index (selectivity) of the synthesized compounds.

  • MIC Determination (Broth Microdilution):

    • Culture target strains (e.g., E. coli, S. aureus) to mid-log phase and dilute to 1×105 CFU/mL in Mueller-Hinton broth.

    • In a 96-well plate, perform 2-fold serial dilutions of the peptidomimetic (range: 128 to 0.5 µg/mL).

    • Incubate at 37 °C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth.

  • Hemolysis Assay (HC₅₀):

    • Wash sheep red blood cells (sRBCs) with PBS until the supernatant is clear. Prepare a 1% (v/v) sRBC suspension.

    • Incubate the suspension with varying concentrations of the peptidomimetic for 1 hour at 37 °C.

    • Centrifuge at 1,000 × g for 5 minutes. Measure the absorbance of the supernatant at 414 nm (hemoglobin release).

    • Self-Validation: Use 0.1% Triton X-100 as a 100% lysis positive control and PBS as a 0% baseline.

Protocol 3.4: Proteolytic Stability Validation
  • Incubate the purified peptidomimetic (100 µM) with Trypsin at a 1:100 (enzyme:substrate) molar ratio in PBS at 37 °C.

  • Extract aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 1% TFA.

  • Analyze via analytical RP-HPLC. Calculate the half-life ( t1/2​ ) based on the integration of the intact peptidomimetic peak over time.

Data Presentation & Expected Outcomes

The incorporation of triazine cores dramatically shifts the pharmacological profile of the compound. As demonstrated in literature[5][6], short triazine oligomers (trimers) achieve optimal amphipathicity, yielding potent antimicrobial activity while completely evading protease degradation and hemolytic toxicity.

Compound ClassSequence / StructureMIC: E. coli (µg/mL)MIC: S. aureus (µg/mL)Hemolysis (HC₅₀)Proteolytic t1/2​ (Trypsin)
Natural AMP Melittin (26-mer)2 - 41 - 2< 5 µg/mL (Highly Toxic)< 10 minutes
Triazine Trimer BJK-4 Analog (3-mer)4 - 84 - 8> 200 µg/mL (Safe)> 24 hours (Stable)
Triazine Tetramer BJK-6 Analog (4-mer)8 - 168 - 16> 100 µg/mL> 24 hours

Data interpretation: The Triazine Trimer maintains comparable MIC values to natural AMPs but increases the therapeutic window by over 40-fold due to the lack of hemolytic activity. Furthermore, the unnatural triazine backbone is entirely invisible to mammalian proteases.

Mechanistic Insights: Escaping the Lytic Paradigm

A critical causality in the design of triazine peptidomimetics is the shift in the Mechanism of Action (MOA). Natural AMPs like Melittin are highly cationic and hydrophobic, acting as biological detergents. They accumulate on the lipid bilayer and form pores, which inherently leads to the destruction of mammalian red blood cells (hemolysis).

Conversely, optimized short triazine peptidomimetics (such as the trimer BJK-4) possess a finely tuned amphipathicity. They engage the bacterial membrane but do not lyse it. Instead, they undergo non-lytic membrane translocation , accumulating in the cytoplasm where they bind to intracellular targets (e.g., nucleic acids or essential proteins), triggering bacterial cell death without rupturing the membrane[5][6].

MOA Design Triazine Peptidomimetic (Optimized Amphipathicity) Membrane Bacterial Membrane Interaction Design->Membrane Path1 Membrane Lysis / Pore Formation (High Hemolysis Risk) Membrane->Path1 Excessive Hydrophobicity Path2 Non-Lytic Translocation (Low Hemolysis) Membrane->Path2 Optimized Short Oligomers Death Bacterial Cell Death Path1->Death Intracellular Intracellular Targeting (Nucleic Acids / Proteins) Path2->Intracellular Intracellular->Death

Fig 2: Divergent mechanisms of action: Lytic vs. Non-lytic intracellular targeting pathways.

References

  • Gunasekaran, P., Kim, E. Y., Lee, J., & Bang, J. K. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. International Journal of Molecular Sciences, 21(10), 3602.[Link]

  • Karuppiah, K., et al. (2025). Tunable Bioactive Glycine-Based Peptoids: Support-Free Scalable Synthesis of Sequence-Defined Oligomers/Dendrimers and Their SAR Studies. ACS Publications.[Link]

  • Sharma, A., et al. (2019). Cationic Amphipathic Triazines with Potent Anti-bacterial, Anti-inflammatory and Anti-atopic Dermatitis Properties. Scientific Reports, 9, 1341.[Link]

  • Patel, R. V., et al. (2009). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Application

Application Notes and Protocols for the Use of Triazine Derivatives as Herbicides in Agriculture

Introduction Triazine derivatives represent a class of nitrogen-containing heterocyclic compounds that have been instrumental in modern agriculture for weed management since the 1950s.[1][2] Their efficacy as selective,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Triazine derivatives represent a class of nitrogen-containing heterocyclic compounds that have been instrumental in modern agriculture for weed management since the 1950s.[1][2] Their efficacy as selective, pre- and post-emergence herbicides has made them a cornerstone for controlling broadleaf and grassy weeds in a variety of crops, most notably corn, sorghum, and sugarcane.[3][4] The economic benefits, flexibility in application, and broad-spectrum control offered by triazines have contributed to increased crop yields and the adoption of soil-conserving practices like conservation tillage.[5]

This document provides a comprehensive guide for researchers, agronomists, and development professionals on the principles and practical application of triazine herbicides. We will delve into their mechanism of action, detail protocols for application and efficacy testing, discuss analytical methods for residue detection, and address the critical issue of herbicide resistance.

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of triazine derivatives is rooted in their ability to disrupt photosynthesis, the fundamental process by which plants convert light energy into chemical energy.[6][7]

The Target Site: Triazines specifically target the D1 protein, a key component of Photosystem II (PSII) located in the thylakoid membranes of chloroplasts.[8][9]

The Process of Inhibition:

  • Following absorption by the plant's roots or shoots, triazine molecules are translocated through the xylem to the leaves.[7][10]

  • In the chloroplasts, the triazine herbicide competitively binds to the plastoquinone-binding niche on the D1 protein.[6][11]

  • This binding action physically blocks the electron transport chain, specifically interrupting the flow of electrons from plastoquinone QA to QB.[11]

  • The blockage of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation (the Calvin cycle).

  • The disruption also leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and visible symptoms like chlorosis and necrosis.

This specific site of action is why triazines are classified under the WSSA (Weed Science Society of America) Group 5 herbicides.[8]

Triazine_Mechanism_of_Action Mechanism of Action of Triazine Herbicides cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains QB Plastoquinone (QB) Binding Site D1->QB has ETC Electron Transport Chain QB->ETC Normal Electron Flow Block Electron Flow Blocked QB->Block Triazine Triazine Herbicide Triazine->QB Binds to & Blocks ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Death Plant Cell Death ROS->Death Causes

Caption: Triazine herbicides bind to the D1 protein in Photosystem II, blocking electron transport.

Common Triazine Herbicides in Agriculture

While numerous triazine derivatives exist, a few have dominated agricultural use due to their efficacy and crop selectivity. The selectivity in crops like corn is primarily due to the plant's ability to rapidly metabolize the herbicide into non-toxic substances using glutathione-S-transferase enzymes.[10]

HerbicideCommon Trade NamesPrimary CropsKey Characteristics & Uses
Atrazine AATREXCorn, Sorghum, Sugarcane, Turf[1][4]The most widely used triazine; provides pre- and post-emergence control of broadleaf weeds and some grasses; valued for its application flexibility and use in conservation tillage.[5]
Simazine PRINCEPFruit/Nut Orchards, Vineyards, Corn[12]More persistent in soil than atrazine with lower water solubility; primarily used for long-lasting pre-emergence weed control.
Cyanazine BLADEXCotton, CornShorter soil persistence than atrazine, reducing carryover risk to subsequent crops. Use has declined due to regulatory restrictions.
Prometryn -Cotton, Celery[1][4]A thioether-containing triazine effective against a broad spectrum of weeds in specific vegetable and field crops.[4]
Metribuzin SENCOR, LEXONESoybeans, Potatoes, Sugarcane[3][12]Technically a triazinone, but with the same mode of action; effective against a different spectrum of weeds compared to atrazine.[13]

Application Notes and Protocols

Accurate and calibrated application is critical for achieving desired weed control while minimizing crop injury and environmental impact. The following protocols are designed for research and field trial settings.

Protocol: Preparation of Herbicide Spray Solutions

This protocol outlines the preparation of a stock solution and final spray solution for a wettable powder (WP) or water-dispersible granule (WDG) formulation, common for triazines.

Objective: To prepare a specific volume of herbicide solution at a target application rate.

Materials:

  • Triazine herbicide formulation (e.g., Atrazine 80W)

  • Distilled or deionized water

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine Application Rate: Consult product labels or experimental design for the target rate in kg of active ingredient per hectare (kg a.i./ha). For this example, we'll use a rate of 1.5 kg a.i./ha.

  • Calculate Active Ingredient Needed: First, determine the amount of formulated product needed.

    • Formula: Grams of Product / ha = (Target Rate in kg a.i./ha * 1000 g/kg) / (% a.i. in formulation / 100)

    • Example (Atrazine 80W): (1.5 kg a.i./ha * 1000) / (80 / 100) = 1875 g of product/ha.

  • Determine Spray Volume: Calibrate your sprayer to determine its output in Liters per hectare (L/ha). A typical research plot sprayer might be calibrated to 200 L/ha.

  • Prepare a Slurry (Pre-mixing):

    • Weigh the required amount of herbicide powder for your total spray volume. For a 1 L final solution to treat 50 m² (at 200 L/ha), you would need 1875 g / 200 L * 1 L = 9.375 g.

    • In a separate beaker, add the weighed powder to a small amount of water (e.g., 100 mL) and mix thoroughly to form a smooth, lump-free slurry. This prevents clumping in the main tank.

  • Prepare Final Spray Solution:

    • Fill the main spray tank or volumetric flask to about half the final volume with water.

    • With the agitator or magnetic stirrer running, slowly add the pre-mixed slurry.

    • Rinse the slurry beaker with water and add the rinsate to the tank to ensure all product is transferred.

    • Continue to agitate while adding water to reach the final desired volume.

    • Maintain agitation until the spraying is complete to keep the product suspended.

Trustworthiness Check: Always double-check calculations. Prepare a small test solution to ensure the formulation mixes well with the water source (water hardness can sometimes affect suspension). Always read and follow the specific manufacturer's label for mixing instructions.[10]

Protocol: Field Efficacy Trial Workflow

Objective: To assess the effectiveness of a triazine herbicide treatment on a target weed population under field conditions.

Efficacy_Trial_Workflow A 1. Site Selection & Plot Layout (Randomized Complete Block Design) B 2. Pre-Application Assessment (Weed species, density, growth stage) A->B C 3. Herbicide Application (Calibrated sprayer, control plots included) B->C D 4. Post-Application Assessments (e.g., 7, 14, 28 Days After Treatment) C->D E 5. Data Collection (Visual % control ratings, weed biomass, crop injury) D->E F 6. Data Analysis (ANOVA, Mean Separation Tests) E->F G 7. Conclusion & Reporting F->G

Caption: A typical workflow for conducting a herbicide efficacy field trial.

Step-by-Step Methodology:

  • Experimental Design: Use a recognized statistical design, such as a Randomized Complete Block Design (RCBD), with at least 3-4 replications. Include an untreated control and a commercial standard for comparison.

  • Plot Establishment: Mark out uniform plots (e.g., 3m x 6m) in an area with a consistent population of the target weed(s).

  • Pre-Application Data: Before spraying, record the weed species present, their average growth stage, and density (e.g., using quadrats).

  • Application: Apply the herbicide treatments according to the protocol in Section 3.1 using a calibrated research sprayer. Ensure calm wind conditions to prevent drift.

  • Efficacy Assessment: At set intervals (e.g., 7, 14, and 28 days after treatment - DAT), visually assess weed control in each plot on a scale of 0% (no effect) to 100% (complete death) relative to the untreated control. Also, assess any signs of crop phytotoxicity.

  • Quantitative Data (Optional but Recommended): At the final assessment, collect weed biomass by harvesting all weeds from a defined area (e.g., 1 m²) within each plot. Dry the biomass in an oven until a constant weight is achieved.

  • Statistical Analysis: Analyze the visual ratings and biomass data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Protocol: Triazine Residue Analysis in Environmental Samples

The persistence of some triazines in soil and their potential to leach into groundwater necessitates reliable methods for residue monitoring.[6][14] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.[15][16]

Objective: To extract and quantify triazine herbicide residues from a soil sample using Solid-Phase Extraction (SPE) and GC-Mass Spectrometry (GC-MS).

Materials:

  • Soil sample (air-dried and sieved)

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)[17]

  • GC-MS system

  • Analytical standards of target triazines

  • Centrifuge, shaker, evaporator

Generalized Procedure:

  • Extraction:

    • Weigh 10-20 g of the prepared soil sample into a centrifuge tube.

    • Add 20-40 mL of extraction solvent (e.g., methanol).

    • Shake vigorously on a mechanical shaker for 30-60 minutes to extract the residues from the soil matrix.

    • Centrifuge the sample to separate the soil from the solvent extract.

    • Carefully decant the supernatant (the liquid extract) into a clean flask.

  • Clean-up (Solid-Phase Extraction):

    • Condition an SPE cartridge according to the manufacturer's instructions (typically involves washing with a solvent like methanol followed by water).

    • Load the soil extract onto the conditioned SPE cartridge. The triazines will adsorb to the solid phase.

    • Wash the cartridge with a weak solvent (e.g., water) to remove interfering compounds.

    • Elute the target triazine herbicides from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane/methanol mixture).[18]

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • Analysis (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS.

    • The GC separates the different compounds in the sample based on their boiling points and interaction with the column.

    • The MS detects and identifies the compounds based on their unique mass-to-charge ratio, providing both qualitative and quantitative data.

    • Quantify the concentration by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards.

Causality Note: The SPE clean-up step is crucial for removing co-extracted matrix components (like humic acids from soil) that can interfere with the GC-MS analysis and lead to inaccurate results.[15]

Managing Herbicide Resistance

The repeated and widespread use of triazines has led to the evolution of resistance in over 60 weed species, including common agricultural pests like pigweed (Amaranthus sp.) and common lambsquarters (Chenopodium album).[11][19][20]

Mechanism of Resistance: The most common mechanism is a target-site mutation. A single amino acid substitution (typically serine to glycine at position 264) in the psbA gene, which codes for the D1 protein, prevents the triazine molecule from binding effectively.[11]

Management Strategies: An integrated approach is essential to manage and delay the onset of resistance.

  • Rotate Herbicides: Avoid using triazine (WSSA Group 5) herbicides in the same field year after year. Rotate with herbicides from different mode-of-action groups.[13][21]

  • Use Tank Mixtures: Apply triazines in a tank mix with another herbicide that has a different mode of action but controls the same target weeds.

  • Incorporate Non-Chemical Methods: Use practices like cultivation, crop rotation, and cover cropping to reduce reliance on herbicides.[21]

  • Scout Fields: Regularly monitor fields for weed escapes after application. If resistance is suspected, prevent the surviving weeds from setting seed.

Environmental Considerations

While effective, the use of triazines is associated with environmental concerns. Their moderate persistence and water solubility mean they can be transported via runoff or leaching into surface and groundwater.[6][14] Atrazine and its degradation products are among the most frequently detected pesticides in aquatic ecosystems.[6][22] This has led to concerns about potential impacts on non-target aquatic organisms, including algae and amphibians, and has resulted in stricter regulations or bans in some regions, such as the European Union.[6][13][14]

References

  • IntechOpen. (2015, December 2). Triazine Herbicides in the Environment. Available at: [Link]

  • Zhang, Y. (2019, October 21). Scientists Reveal Pollution Status and Potential Negative Effects of Triazine Herbicides in Coastal Waters. Chinese Academy of Sciences. Available at: [Link]

  • Majors, R.E. (n.d.). Chromatographic methods for analysis of triazine herbicides. National Institutes of Health. Available at: [Link]

  • Agriculture and Horticulture Development Board. (n.d.). Herbicide resistance in broad-leaved weeds. AHDB. Available at: [Link]

  • IDEAS/RePEc. (n.d.). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. Available at: [Link]

  • Mississippi Soybean Promotion Board. (2016, August 6). Herbicide Site of Action and Mode of Action. Available at: [Link]

  • Shaffer, F. (2016, August 6). Herbicide Site of Action and Mode of Action. Mississippi Soybean Promotion Board. Available at: [Link]

  • National Center for Biotechnology Information. (2023, March 16). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. Available at: [Link]

  • U.S. Geological Survey. (n.d.). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. Available at: [Link]

  • ResearchGate. (n.d.). The Triazine Herbicides. Available at: [Link]

  • American Chemical Society. (1998). Risk Assessment : Benefits of Triazine Herbicides. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Available at: [Link]

  • New Jersey Department of Environmental Protection. (n.d.). TRIAZINES. Available at: [Link]

  • University of Florida. (2006, April 15). Pesticide Toxicity Profile: Triazine Pesticides. Florida Online Journals. Available at: [Link]

  • University of Nebraska - Lincoln. (n.d.). Herbicide Resistant Weeds. UNL Institutional Repository. Available at: [Link]

  • K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action. Available at: [Link]

  • Penn State Extension. (2017, September 20). Management of Triazine-Resistant Pigweed and Lambsquarters. Available at: [Link]

  • Fawcett Consulting. (n.d.). BENEFITS OF TRIAZINE HERBICIDES IN REDUCING EROSION AND FUEL USE IN U.S. CORN PRODUCTION. Available at: [Link]

  • Springer Nature. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Weed Resistance to Herbicides. Available at: [Link]

  • MDPI. (2023, October 13). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]

  • Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Study.com. (n.d.). Triazine Herbicides & Pesticides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Available at: [Link]

  • Wiley Online Library. (n.d.). Determination of s-triazine herbicide residues in urine: analytical method development. Available at: [Link]

  • Taylor & Francis. (n.d.). Triazine – Knowledge and References. Available at: [Link]

  • California Weed Science Society. (n.d.). 175 TRIAZINES By D. W. Ragsdale. Available at: [Link]

  • ResearchGate. (n.d.). Major Triazine herbicides and some of their uses | Download Table. Available at: [Link]

Sources

Method

Application Note: High-Resolution Cell Cycle Analysis of Triazine-Treated Cancer Cells via Flow Cytometry

Introduction & Mechanistic Rationale Triazine derivatives—specifically 1,2,4-triazine and 1,3,5-triazine (s-triazine) scaffolds—have emerged as highly privileged structures in targeted oncology. Their potent anticancer a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triazine derivatives—specifically 1,2,4-triazine and 1,3,5-triazine (s-triazine) scaffolds—have emerged as highly privileged structures in targeted oncology. Their potent anticancer activity is driven by their ability to inhibit critical signaling kinases and enzymes, including mammalian target of rapamycin (mTOR), focal adhesion kinase (FAK), epidermal growth factor receptor (EGFR), and dihydrofolate reductase (DHFR)[1][2].

By disrupting these pathways, triazines effectively downregulate cyclin-dependent kinases (CDKs) and upregulate CDK inhibitors like p21 and p27[1]. This targeted disruption halts mitotic progression, forcing cancer cells into cell cycle arrest—most commonly at the G1/S or G2/M checkpoints—which ultimately sensitizes the malignant cells to apoptosis[1][3].

To accurately quantify this mechanism of action, Propidium Iodide (PI) flow cytometry remains the gold standard[4]. PI is a stoichiometric, membrane-impermeant fluorochrome that intercalates into the major groove of double-stranded nucleic acids[5]. Because the fluorescence emission of PI is directly proportional to the DNA content of the cell, it allows researchers to precisely map the distribution of a cell population across the G0/G1 (2N), S (2N–4N), and G2/M (4N) phases[4][6].

Mechanism T Triazine Derivatives mTOR mTOR / PI3K Inhibition T->mTOR CDK CDK Inhibition T->CDK DHFR DHFR Inhibition T->DHFR p21 Upregulation of p21/p27 mTOR->p21 CDK->p21 DNA DNA Synthesis Block DHFR->DNA G1 G1/S Phase Arrest p21->G1 G2 G2/M Phase Arrest p21->G2 DNA->G1 Apo Apoptosis (Sub-G1) G1->Apo G2->Apo

Molecular pathways driving triazine-induced cell cycle arrest and subsequent apoptosis.

Quantitative Profiling of Triazine Derivatives

The specific phase of cell cycle arrest is highly dependent on the structural substitutions of the triazine core. The table below summarizes the expected cell cycle arrest phases and IC50 ranges for common triazine classes.

Triazine ClassKey Target(s) / MechanismTypical IC50 RangePrimary Cell Cycle Arrest
Pyrazolyl-s-triazines EGFR, PI3K/Akt2.0 – 9.0 µMS and G2/M Phase[2][3]
Amino-s-triazines mTOR, FAK20 – 30 nMG1/S Phase[2]
1,2,4-triazine sulfonamides CDKs, Caspase-3/7/91.5 – 3.0 µMS and G2/M Phase[7]
Chlorotriazines Cellular proliferationModerate-HighG2/M Phase[1]

Experimental Workflow & Protocol

To ensure a self-validating experimental system, this protocol incorporates strict internal controls and specific biochemical handling steps designed to eliminate false positives (e.g., RNA interference or cell doublets).

Workflow S1 1. Cell Culture & Treatment S2 2. Harvest & Wash (PBS) S1->S2 S3 3. Fixation (70% EtOH, -20°C) S2->S3 S4 4. RNase A Treatment S3->S4 S5 5. PI Staining (Dark, 37°C) S4->S5 S6 6. Flow Cytometry Acquisition S5->S6

Step-by-step workflow for PI-based cell cycle analysis of triazine-treated cells.

Phase 1: Cell Culture and Triazine Treatment
  • Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, or K562) in 6-well plates at a density of 2×105 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with the triazine derivative at established concentrations (e.g., 0.5×, 1×, and 2× IC50).

  • Self-Validating Controls:

    • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

    • Positive Control (G1/S): Thymidine block (2 mM)[8].

    • Positive Control (G2/M): Nocodazole (100 ng/mL)[8].

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO2.

Phase 2: Harvesting and Fixation

Expert Insight: Fixation with ethanol dehydrates the cells and permeabilizes the membrane, allowing PI to reach the nucleus. However, ethanol causes proteins to cross-link. If cells are not vortexed during ethanol addition, they will irreversibly clump, ruining single-cell analysis[5].

  • Harvesting: Collect the culture media (which contains floating, apoptotic Sub-G1 cells). Trypsinize the adherent cells and pool them with the collected media.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of cold PBS.

  • Fixation (Critical Step): While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol dropwise [5][9].

  • Storage: Incubate at -20°C for a minimum of 2 hours. Cells can be stored in this state for several weeks[9].

Phase 3: RNase Treatment and PI Staining

Expert Insight: PI is not specific to DNA; it binds all double-stranded nucleic acids, including RNA. Failing to degrade RNA will result in a massive false-positive fluorescence shift, obscuring the G1 and G2 peaks. RNase A treatment is strictly mandatory[4][10].

  • Washing Fixed Cells: Centrifuge the fixed cells at a slightly higher speed (500 × g for 5 minutes), as ethanol-fixed cells are more buoyant and do not sediment as tightly as live cells[9]. Carefully aspirate the ethanol.

  • Rehydration: Wash the pellet twice with 1× PBS to remove residual ethanol.

  • RNase Treatment: Resuspend the pellet in 0.5 mL of PBS. Add 50 µL of RNase A stock solution (100 µg/mL final concentration)[10].

  • PI Addition: Add 25 µL of Propidium Iodide solution (50 µg/mL final concentration)[8][10].

  • Incubation: Incubate the samples in the dark at 37°C for 30 minutes (or room temperature for 1 hour)[9][11]. Do not wash the cells after staining; analyze them directly in the PI/RNase buffer[10].

Phase 4: Flow Cytometry Acquisition & Gating Strategy
  • Instrument Setup: Excite PI using a 488 nm (blue) laser and detect emission using a 585/42 nm or 610/20 nm bandpass filter (PE or Texas Red channel)[5].

  • Linear Scaling: Ensure PI fluorescence is collected on a Linear scale , not logarithmic. DNA content doubles from G1 (2N) to G2 (4N), which is best visualized linearly[10].

  • Doublet Discrimination (Critical Gating):

    • Causality: Two G1 cells sticking together will have a combined DNA content of 4N, mimicking a single G2/M cell.

    • Action: Plot PI-Area vs. PI-Width (or PI-Height). Single cells will form a tight linear diagonal. Gate only the single cells and exclude the off-diagonal events (doublets/clumps)[10].

  • Acquisition: Acquire a minimum of 10,000 single-cell events at a low flow rate (<400 events/second) to ensure high-resolution peak measurements[10].

References

  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs ijarsct.co.in URL:[Link]

  • Design and synthesis of mono-and di-pyrazolyl-s-triazine derivatives, their anticancer profile in human cancer cell lines, and in vivo toxicity in zebrafish embryos PubMed (NIH) URL: [Link]

  • Exploring s-triazine derivatives as anticancer agents Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Cell Cycle Analysis by Propidium Iodide Staining University College London (UCL) URL:[Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis University of Toronto URL: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells MDPI URL:[Link]

  • Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition bioRxiv URL:[Link]

  • Propidium Iodide Cell Cycle Staining Protocol Protocols.io URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Triazine Technical Support Center: Stability &amp; Degradation Troubleshooting

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with triazine-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals working with triazine-based compounds. Triazines (including 1,3,5-s-triazines and 1,2,4-triazine derivatives) are notorious for their complex stability profiles in aqueous solutions.

This center synthesizes field-proven troubleshooting strategies, fundamental degradation mechanisms, and self-validating experimental protocols to ensure the integrity of your analytical workflows.

Core Mechanisms: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triazine compounds in aqueous solutions? A: Triazines undergo three primary abiotic degradation pathways depending on environmental stressors:

  • Hydrolysis: The dominant pathway in dark environments. The halogen (e.g., chlorine) or alkylthio group on the heterocyclic ring is substituted by a hydroxyl group, forming hydroxy-triazines[1].

  • Photolysis: Exposure to UV light (>290 nm) triggers direct photolysis, leading primarily to dechlorination and hydroxylation[2].

  • Oxidation: Radical-mediated oxidation (e.g., via Photo-Fenton processes or hydrogen peroxide) attacks the alkyl side chains attached to the exocyclic nitrogen atoms, resulting in N-dealkylation[2].

Q2: How does solution pH influence triazine stability and degradation kinetics? A: Triazine hydrolysis is highly pH-dependent. Degradation is significantly accelerated under acidic conditions (pH < 6.5) and highly basic conditions, while remaining relatively stable near a neutral pH of 7.0[1].

  • Mechanistic Causality: Acidic conditions protonate the nitrogen atoms within the triazine ring. This protonation withdraws electron density from the adjacent carbon atoms, increasing their electrophilicity and facilitating a nucleophilic attack by water molecules[1]. Furthermore, during UV-assisted degradation, the formation of dechlorinated intermediates decreases drastically as the solution pH increases from 4.0 to 10.0[3].

Q3: Are the nitrogen atoms in the s-triazine ring susceptible to cleavage during advanced oxidation? A: No, the s-triazine ring itself is highly recalcitrant. Studies utilizing the aggressive photo-Fenton process demonstrate that while substituent groups (chloro, amino, and alkyl groups) are rapidly released into the solution, the alternating nitrogen-carbon atoms within the triazine ring remain stable. Degradation typically halts at cyanuric acid, preventing complete mineralization into carbon dioxide and nitrate[4].

Troubleshooting Guide: Analytical & Stability Issues

Issue 1: Unexpected secondary peaks appearing in HPLC chromatograms during short-term solution storage.

  • Root Cause: Spontaneous hydrolysis or photodegradation. If samples are stored in clear autosampler vials at room temperature, ambient light and thermal energy can trigger degradation[2][5].

  • Diagnostic Step: Check the retention time (RT) of the new peaks. Hydroxylated degradation products (from hydrolysis) are typically more polar than the parent triazine and will elute earlier on a reversed-phase C18 column[5].

  • Solution: Buffer the sample solution to pH 7.0 to minimize acid/base catalysis. Use amber vials to block UV/visible light. For storage exceeding 24 hours, freeze samples at -20°C or -80°C[5].

Issue 2: Poor recovery of triazines during solid-phase extraction (SPE) or liquid-phase microextraction.

  • Root Cause: Premature degradation during sample preparation or incompatible pH adjustments. Adding strong acids or sodium hypochlorite to water samples prior to extraction is detrimental to triazine integrity[6].

  • Solution: Maintain sample pH between 4.0 and 12.0 during extraction. The extraction efficiency of certain triazines drops dramatically below pH 4.0 due to protonation[7]. If immediate extraction is impossible, load samples onto HLB (Hydrophilic-Lipophilic Balance) cartridges and store them at -18°C. This guarantees quantitative recovery (>90%) for up to 6 weeks[8].

Visualizing the Degradation Logic

Pathway Parent Parent Triazine (e.g., Atrazine) Hydrolysis Hydrolysis (Dark, pH < 6.5) Parent->Hydrolysis Acid/Base Catalysis Photolysis Direct Photolysis (UV > 290 nm) Parent->Photolysis Sunlight/UV Exposure Oxidation Indirect Photolysis (ROS, H2O2) Parent->Oxidation Hydroxyl Radicals Dechlor Dechlorination & Hydroxylation Hydrolysis->Dechlor Nucleophilic Attack Photolysis->Dechlor C-Cl Cleavage Dealkyl N-Dealkylation Photolysis->Dealkyl Minor Pathway Oxidation->Dealkyl Side-chain Attack Cyanuric Cyanuric Acid (Stable Ring) Dechlor->Cyanuric Advanced Degradation Dealkyl->Cyanuric Advanced Degradation

Triazine degradation pathways mapping hydrolysis, photolysis, and oxidation mechanisms.

Troubleshooting Start HPLC Issue: Unexpected Peaks Check1 Check Sample pH Start->Check1 Acidic pH < 6.5 or > 8.5? Check1->Acidic Hydro Hydrolysis Suspected (Early eluting peaks) Acidic->Hydro Yes Check2 Check Storage Acidic->Check2 No Fix1 Buffer to pH 7.0 Store at -20°C Hydro->Fix1 Light Clear Vials / Room Temp? Check2->Light Photo Photolysis Suspected (Dealkylated products) Light->Photo Yes Fix2 Use Amber Vials Protect from UV Photo->Fix2

Troubleshooting decision tree for identifying and resolving unexpected HPLC degradation peaks.

Experimental Protocols: Self-Validating Stability Workflows

As an Application Scientist, I mandate building self-validating controls into every forced degradation study. This ensures mass balance and distinguishes primary degradants from secondary artifacts.

Protocol 1: Controlled Hydrolytic Forced Degradation

Objective: To map the degradation kinetics of triazines under aqueous stress while preventing complete mineralization.

  • Preparation: Dissolve the triazine API in HPLC-grade water (using a minimal amount of co-solvent like methanol if solubility is low) to a working concentration of 100 µg/mL[5].

  • Acid/Base Stress:

    • Acidic: Add 0.1 M HCl to achieve pH 2.0.

    • Basic: Add 0.1 M NaOH to achieve pH 12.0.

    • Control: Buffer a third aliquot to pH 7.0 using a 50 mM phosphate buffer.

  • Incubation: Incubate all three solutions at 60°C in the dark for 24 hours[5].

  • Neutralization (Critical Self-Validating Step): Before HPLC analysis, neutralize the acidic and basic samples to pH 7.0.

    • Causality: Failing to neutralize causes the compound to continue degrading in the autosampler, skewing kinetic data. It also distorts the peak shape on the HPLC column due to a pH mismatch with the mobile phase.

  • Analysis: Analyze via LC-MS. Look for a mass shift of -19 Da (loss of Cl isotope +35, addition of OH +16) indicative of hydroxy-triazine formation[9].

Protocol 2: Photostability and Advanced Oxidation (Photo-Fenton) Testing

Objective: To evaluate susceptibility to UV and radical-induced dealkylation.

  • Preparation: Prepare a 40 mg/L solution of the triazine in ultra-pure water[4].

  • Reagent Addition: Add Fe2+ (e.g., FeSO4) to a final concentration of 5 mg/L and H2O2 to 4000 mg/L[4]. Adjust the pH to 3.0 (the optimal catalytic pH for Fenton chemistry).

  • Irradiation: Expose the solution to a UV lamp (e.g., 254 nm or simulated solar light >290 nm) while stirring at 300 rpm[4].

  • Quenching (Critical Self-Validating Step): Withdraw aliquots at 0, 15, 30, and 60 minutes. Immediately add a radical scavenger (e.g., ascorbic acid or sodium thiosulfate) to quench residual H2O2 and stop the reaction.

  • Measurement: Quantify the release of chloride ions (via ion chromatography) and the disappearance of the parent peak (via HPLC) to establish a strict mass balance[4].

Quantitative Data Summary: Triazine Stability Profiles

Degradation PathwayPrimary Catalyst / ConditionDominant MechanismKey IntermediatesTypical Half-Life / Kinetics
Hydrolysis pH < 6.5 or pH > 8.5, DarkNucleophilic substitutionHydroxy-triazinesSlow (Days to Weeks); First-order[1]
Direct Photolysis UV Radiation (>290 nm)C-Cl bond cleavageDechlorinated productsFast (10 - 40 mins under intense UV)[10]
Indirect Photolysis UV + H2O2 / DOMRadical attack (•OH)N-dealkylated productsVery Fast (Synergistic acceleration)[2]
Photo-Fenton UV + Fe2+ + H2O2 (pH 3.0)Complete substituent releaseCyanuric acidRapid (Substituent release >90% in hrs)[4]

References

  • Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution - Benchchem. 5

  • Nonbiological Degradation of Triazine Herbicides: Photolysis and Hydrolysis - ResearchGate. 1

  • Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed (NIH). 9

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions - ACS Publications. 10

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters - CSBSJU. 2

  • Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation - RSC. 3

  • Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process - SCIRP. 4

  • Stability and Recovery of Triazine and Chloroacetamide Herbicides - Researcher.life. 6

  • Hollow Fiber-Protected Liquid-Phase Microextraction of Triazine Herbicides - ACS Publications. 7

  • Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis - PubMed (NIH). 8

Sources

Optimization

managing and assessing the toxicity of triazole and triazine derivatives

Welcome to the Technical Support Center for Triazole and Triazine Toxicity Management . This portal is designed for researchers, toxicologists, and analytical chemists who require advanced troubleshooting, mechanistic in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazole and Triazine Toxicity Management . This portal is designed for researchers, toxicologists, and analytical chemists who require advanced troubleshooting, mechanistic insights, and validated methodologies for assessing the safety and analytical quantification of these complex chemical classes.

Module 1: Knowledge Base & Mechanistic Troubleshooting (FAQs)

Q1: Why do triazole antifungals/fungicides exhibit cross-reactive hepatotoxicity and anti-androgenic effects in human in vitro models? A1: The primary mechanism of action for triazoles is the inhibition of fungal lanosterol 14α-demethylase, which prevents ergosterol synthesis 1. However, the triazole ring's nitrogen atoms coordinate with the heme iron of human Cytochrome P450 (CYP450) enzymes, leading to unintended cross-reactivity [[2]](). In human hepatic models (e.g., HepG2/HepaRG), compounds like ketoconazole and posaconazole cause intracellular ATP depletion and mitochondrial dysfunction, driving hepatotoxicity 2. Furthermore, environmental triazoles (e.g., tebuconazole, uniconazole) act as endocrine disruptors by potently inhibiting human CYP3A4, which directly correlates with their anti-androgenic activity 3.

Q2: How do triazine herbicides (e.g., atrazine) cause endocrine disruption if they do not directly bind to estrogen or androgen receptors? A2: Triazines induce endocrine disruption via indirect enzymatic upregulation rather than direct receptor agonism. Atrazine and its derivatives activate the intracellular cAMP/Protein Kinase A (PKA) signaling pathway 4. This activation transactivates the CYP19A1 gene, leading to a 1.5- to 2.5-fold overexpression of the aromatase enzyme 4. Because aromatase is the rate-limiting enzyme responsible for converting androgens (testosterone) into estrogens (estradiol), its artificial induction skews the hormonal balance, leading to feminization in wildlife and increased risk of hormone-responsive cancers in humans 5, 6.

Q3: Why am I experiencing severe signal suppression when analyzing Triazole Derivative Metabolites (TDMs) or Triazines in biological matrices using LC-MS/MS? A3: Signal suppression (matrix effects) occurs when co-eluting matrix components (like phospholipids or humic acids) compete with your target analytes for ionization energy in the Electrospray Ionization (ESI) source 7, 8. TDMs are highly polar and elute early in reversed-phase chromatography, exactly where the bulk of polar matrix interferences elute [[9]](). This requires a shift from standard LC-MS/MS to orthogonal clean-up methods or advanced ion mobility separation.

Module 2: Diagnostic Workflows & Visualizations

TriazinePathway Atrazine Triazine Exposure (e.g., Atrazine) cAMP cAMP / PKA Pathway Activation Atrazine->cAMP Stimulates CYP19A1 CYP19A1 Gene Upregulation cAMP->CYP19A1 Transactivates Aromatase Aromatase Enzyme Overexpression CYP19A1->Aromatase Translates Estrogens Estrogens (Estradiol) Aromatase->Estrogens Drives Conversion Androgens Androgens (Testosterone) Androgens->Estrogens Aromatase Catalyzes Endocrine Endocrine Disruption (Feminization / Tumors) Estrogens->Endocrine Hormonal Imbalance

Mechanistic pathway of triazine-induced endocrine disruption via aromatase upregulation.

Troubleshooting logic tree for resolving LC-MS/MS matrix effects in triazole/triazine analysis.

Module 3: Standard Operating Procedures (Protocols)

Protocol 1: H295R Steroidogenesis Assay for Aromatase Induction (Endocrine Disruption)

Causality & Rationale: The human H295R adrenocortical carcinoma cell line is utilized because it uniquely expresses all key enzymes involved in adult steroidogenesis, including CYP19A1 (aromatase) 4. This protocol measures the capacity of a triazine to artificially induce aromatase.

  • Cell Culture: Seed H295R cells in 24-well plates at a density of 3×105 cells/mL in supplemented DMEM/F12 medium. Incubate for 24 hours at 37°C to allow attachment.

  • Chemical Exposure: Expose cells to the target triazine (e.g., Atrazine, Simazine) at varying non-cytotoxic concentrations (0.1 μM to 30 μM) for 24 hours [[4]]().

  • System Validation & Quality Control (Self-Validating Step):

    • Positive Control: Treat a subset of wells with 8-bromo-cAMP (100 μM) to confirm the system's ability to upregulate aromatase via the PKA pathway 4.

    • Negative/Inhibitor Control: Co-treat a subset of triazine-exposed wells with 100 μM of 4-hydroxyandrostenedione (a known irreversible aromatase inhibitor). If the assay is valid, this must completely abolish both basal and triazine-induced aromatase activity 4.

  • Quantification: Measure the conversion of a radiolabeled androgen substrate (e.g., [1β-3H] -androstenedione) to estrone. The release of tritiated water ( 3H2​O ) directly correlates to aromatase activity.

Protocol 2: Overcoming Matrix Effects in LC-MS/MS Analysis of Triazines

Causality & Rationale: Direct injection of complex matrices leads to ion suppression. Solid-Phase Extraction (SPE) removes polar interferences, while Isotopically Labeled Internal Standards (IL-IS) correct for any residual ionization fluctuations 7, 9.

  • Sample Preparation & Isotopic Spiking: Spike 100 mL of the environmental/biological sample with a known concentration of 14C -labeled or 13C -labeled triazine standard (e.g., 14C -Simazine) prior to any extraction 7.

  • SPE Conditioning & Loading: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL methanol, followed by 5 mL deionized water. Pass the sample through at 5 mL/min 7.

  • Washing & Elution: Wash with 5 mL deionized water to elute highly polar salts and interferences. Elute the retained triazines with 5 mL of methanol 7. Evaporate under nitrogen and reconstitute in the LC mobile phase.

  • System Validation & Quality Control (Self-Validating Step): Perform a "needle spike" test. Fortify a post-extraction control sample and a pure solvent blank with the same concentration of standard. If the analyte response in the sample matrix deviates from the solvent blank by >20%, matrix effects are still present 10.

  • Advanced Resolution (If QC Fails): If matrix effects persist, implement Differential Mobility Spectrometry (DMS) between the LC and the MS collision cell to separate isobaric matrix compounds based on their gas-phase mobility prior to fragmentation 9.

Module 4: Quantitative Data Summaries

Table 1: Comparative Toxicity and Inhibition Metrics for Triazole and Triazine Derivatives

Compound ClassSpecific ChemicalTarget / AssayMetric / ThresholdPrimary Toxicological Outcome
Triazole TebuconazoleCYP3A4 Enzyme AssayIC50 = 0.81 μM 11Severe Anti-androgenic Activity
Triazole UniconazoleCYP3A4 Enzyme AssayIC50 = 0.93 μM 11Anti-androgenic Activity
Triazole KetoconazoleHepG2 / HepaRGCytotoxicity > 20 μM 2Hepatotoxicity (ATP Depletion)
Triazole PosaconazoleHepG2 / HepaRGCytotoxicity > 20 μM 2Hepatotoxicity (ATP Depletion)
Triazine AtrazineH295R Steroidogenesis2.5-fold Aromatase Induction [[4]]()Endocrine Disruption (Feminization)
Triazine SimazineH295R Steroidogenesis~2.0-fold Aromatase Induction 4Endocrine Disruption

References

  • Sanderson, J. T., et al. "2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity?" Toxicological Sciences, eScholarship. [Link]

  • Jin, C., et al. "Novel mechanisms of atrazine endocrine disruption: an integrated approach reveals progesterone and glucocorticoid receptor targeting." National Institutes of Health (PMC).[Link]

  • Sanderson, J. T., et al. "More feedback on whether atrazine is a potent endocrine disruptor chemical." Environmental Science & Technology, ACS Publications.[Link]

  • Breast Cancer Prevention Partners (BCPP). "Atrazine." BCPP.[Link]

  • Ha, S., et al. "Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity." Environmental Pollution, National Institutes of Health.[Link]

  • Ha, S., et al. "Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity." ResearchGate.[Link]

  • Haegler, P., et al. "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, Oxford Academic.[Link]

  • EPA. "Environmental Chemistry Method for Triazines & Metolachlor." Environmental Protection Agency.[Link]

  • EURL. "Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry." EURL-Pesticides.[Link]

  • ResearchGate. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis; A critical review." ResearchGate.[Link]

  • Clemson OPEN. "Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model." Clemson University.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Anticancer Activity of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate

A Comparative Framework for Preliminary Drug Discovery Executive Summary The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Preliminary Drug Discovery

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] This guide presents a comprehensive framework for the initial in vitro validation of a novel triazine derivative, Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate. We provide a phased experimental workflow, from broad cytotoxicity screening to initial mechanistic studies, designed to rigorously assess its anticancer potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and a comparative analysis against established and structurally related anticancer agents. By explaining the causality behind experimental choices, this guide aims to equip researchers with the tools to generate robust, reproducible, and insightful data for early-stage oncology drug discovery.

Introduction to the Target Compound and Comparative Landscape

The Scientific Rationale: Why Investigate This Molecule?

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate belongs to the 1,3,5-triazine class of heterocyclic compounds. This chemical family is of significant interest in oncology for several reasons:

  • Proven Clinical Relevance: The 1,3,5-triazine core is present in approved anticancer drugs like Altretamine, used in the treatment of ovarian cancer.[2]

  • Diverse Mechanisms of Action: Triazine derivatives have been shown to inhibit critical cancer-related pathways. Some act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, while others target signaling kinases like Phosphatidylinositol 3-kinases (PI3K) or Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[1][2][4][5]

  • Structural Versatility: The triazine ring allows for substitutions at multiple positions, enabling the synthesis of large libraries of compounds with varied physicochemical properties and biological activities.[6][7][8][9]

The structure of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate, with its amino group and thioacetate side chain, presents a unique chemical entity that warrants investigation for its potential to interact with novel biological targets or exhibit a unique pharmacological profile.

Benchmarking Performance: Selecting Comparator Compounds

To contextualize the activity of our target compound, it is essential to compare it against relevant benchmarks. A robust comparison includes both a standard-of-care agent and a structurally related compound.

Comparator CompoundClassPrimary Mechanism of ActionRationale for Selection
Doxorubicin AnthracyclineDNA intercalator and Topoisomerase II inhibitorA widely used, potent chemotherapeutic agent serving as a positive control for general cytotoxicity across a broad range of cancer cell lines.
Methotrexate Antifolate (DHFR Inhibitor)Inhibits dihydrofolate reductase, blocking DNA synthesis.Many 1,3,5-triazine derivatives are known to target DHFR, making this a mechanistically relevant comparator.[1]
YM155 (Sepantronium) Survivin InhibitorSuppresses the expression of survivin, an inhibitor of apoptosis protein.Provides a modern, targeted therapy benchmark to compare potency and efficacy against a specific cancer pathway.[10]

A Phased Approach to In Vitro Validation

A logical, phased approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insights start Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) protocol1 Protocol 2.1: MTT/XTT Cytotoxicity Assay start->protocol1 data1 Calculate IC50 Values protocol1->data1 decision1 Is IC50 in a promising range (e.g., < 10 µM)? data1->decision1 protocol2 Protocol 2.2: Cell Cycle Analysis (PI Staining) decision1->protocol2 Yes protocol3 Protocol 2.3: Apoptosis Assay (Annexin V/PI) decision1->protocol3 Yes stop Compound is not potent. Consider derivatization or abandon. decision1->stop No data2 Determine Cell Cycle Arrest (G1, S, G2/M) protocol2->data2 data3 Quantify Apoptotic vs. Necrotic Cells protocol3->data3 end Synthesize Data & Propose Mechanism of Action data2->end data3->end

Caption: Phased workflow for in vitro validation.

Phase 1: Primary Cytotoxicity Screening

The first step is to determine if the compound exhibits broad anticancer activity. This is most efficiently achieved using a colorimetric assay that measures metabolic activity as a proxy for cell viability.[11][12][13]

Protocol 2.1: MTT/XTT Cell Viability Assay

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[12][14] The amount of formazan is directly proportional to the number of viable cells.[12]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate (e.g., from 0.01 µM to 100 µM). Also, prepare dilutions for comparator drugs (Doxorubicin, Methotrexate). Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

    • Incubation: Remove the old media from the cells and add the media containing the various compound concentrations. Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. If using MTT, a solubilization buffer must be added to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

    • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[15]

Phase 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates potent cytotoxicity (e.g., low micromolar or nanomolar IC50 values), the next step is to understand how it is killing the cancer cells. Key questions are whether it stops cell proliferation (cytostatic) or induces programmed cell death (cytotoxic), and at what stage this occurs.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[16][17] Because the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the fluorescence intensity of PI-stained cells measured by flow cytometry can reveal the distribution of cells across the different phases of the cell cycle.[16][18] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.

  • Objective: To determine if the compound alters the normal progression of the cell cycle.

  • Methodology:

    • Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[19]

    • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[16][19]

    • Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[18] A sub-G1 peak indicates the presence of apoptotic cells with fragmented DNA.[16]

Protocol 2.3: Apoptosis Quantification by Annexin V & PI Staining

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (like FITC). Propidium Iodide is used as a viability dye, as it can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.[21]

  • Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells following treatment.

  • Methodology:

    • Treatment: Treat cells in 6-well plates as described in the cell cycle protocol.

    • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[22]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells promptly by flow cytometry. The results are typically displayed as a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

G pathway Cancer Cell Proliferation G1 Phase (Growth) S Phase (DNA Synthesis) G2 Phase (Prep for Mitosis) M Phase (Mitosis) Apoptosis (Programmed Cell Death) inhibitor3 Apoptosis Inducers (e.g., YM155) pathway:f0->inhibitor3 inhibitor1 DHFR Inhibitors (e.g., Methotrexate) inhibitor1->pathway:f2 Blocks inhibitor2 Compound Inducing G2/M Arrest inhibitor2->pathway:f4 Blocks inhibitor3->pathway:f5 Promotes

Caption: Potential mechanisms of action for anticancer agents.

Data Interpretation and Comparative Analysis

The ultimate goal is to build a preliminary profile of the compound's activity and benchmark it against the selected comparators.

Quantitative Data Summary

All IC50 data should be compiled into a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Normal Fibroblasts (e.g., IMR-90)Selectivity Index (Normal/Cancer)
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate ExperimentalExperimentalExperimentalExperimentalCalculated
Doxorubicin~0.05~0.1~0.08~0.2~2-4x
Methotrexate~0.1~0.5~0.2>10>20-100x
YM155~0.02~0.03~0.015~1.0~30-60x
Note: Comparator IC50 values are approximate and literature-dependent. Experimental values should be determined concurrently.

The Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is a critical parameter. A higher SI indicates greater selectivity for cancer cells, which is a desirable trait for a drug candidate.

Interpreting Mechanistic Data

The results from the cell cycle and apoptosis assays should be synthesized to propose a preliminary mechanism of action.

  • Scenario A: G2/M Arrest + High Apoptosis: The compound may interfere with microtubule formation or DNA damage checkpoints, leading to mitotic catastrophe and subsequent apoptosis.

  • Scenario B: S-Phase Arrest + Moderate Apoptosis: This profile is characteristic of antimetabolites, like Methotrexate, that inhibit DNA synthesis.[1]

  • Scenario C: No Significant Cell Cycle Arrest + High, Rapid Apoptosis: This could suggest the compound directly activates apoptotic pathways, for instance, by inhibiting proteins like survivin.[10]

Conclusion and Future Directions

This guide outlines a foundational, yet rigorous, workflow for the initial validation of Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate as a potential anticancer agent. By following these phased protocols and employing a comparative approach, researchers can generate a robust preliminary data package.

Positive results from this in vitro screening—namely, potent IC50 values, a favorable selectivity index, and a clear mechanism of cell death—would provide a strong rationale for advancing the compound to more complex studies. Future directions would include:

  • Target Deconvolution: Identifying the specific molecular target(s) through techniques like thermal shift assays, kinase profiling, or affinity chromatography.

  • In Vivo Efficacy: Testing the compound in animal models (e.g., tumor xenografts) to assess its efficacy, pharmacokinetics, and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and drug-like properties.[4][8]

This structured validation process ensures that only the most promising candidates, backed by solid scientific evidence, proceed through the demanding and resource-intensive pipeline of anticancer drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Publishing. Retrieved from [Link]

  • Current Issues in Molecular Biology. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, April 4). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Hilaris. (2015, August 11). Design, Synthesis and Biological Evaluation of Novel 1,3,5-triazines Derivatives as Potent Antitumor Agents. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PubMed. (2012, October 15). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Journal of Experimental and Molecular Biology. (2021, May 20). Comparing a Survivin Inhibitor to Carboplatin for Treating Small Cell Lung Cancer in vitro. Retrieved from [Link]

  • International Institute of Anticancer Research. (2019, December 15). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • NWPII. (2013, March 17). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014, November 13). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Retrieved from [Link]

  • MDPI. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

  • SciSpace. (n.d.). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. PMC - NIH. Retrieved from [Link]

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Comparative

Comparative Analysis of Triazine vs. Triazole Antifungal Agents: Mechanisms, Efficacy, and Experimental Workflows

Executive Summary The rise of invasive fungal infections and the escalating prevalence of antifungal resistance necessitate the continuous evolution of therapeutic agents (1)[1]. Historically, triazoles have been the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of invasive fungal infections and the escalating prevalence of antifungal resistance necessitate the continuous evolution of therapeutic agents (1)[1]. Historically, triazoles have been the cornerstone of antifungal therapy. However, the emergence of multi-drug resistant strains, particularly Candida auris and resistant Candida albicans, has catalyzed the exploration of novel pharmacophores. Among these, 1,3,5-triazine derivatives have garnered significant attention as highly functionalizable scaffolds capable of circumventing traditional resistance mechanisms (2)[2]. This guide provides an objective, in-depth comparative analysis of triazole and triazine antifungal agents, evaluating their mechanistic divergences, quantitative efficacies, and the rigorous experimental protocols required to validate their performance.

Mechanistic Divergence: The CYP51 Paradigm vs. Multi-Target Triazines

Triazoles: Precision Inhibition of CYP51

Triazoles (e.g., fluconazole, voriconazole, posaconazole) exert their fungistatic and fungicidal effects by targeting the sterol 14α-demethylase enzyme (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway (3)[3]. The mechanism is highly specific: the N-4 nitrogen of the triazole ring coordinates as the sixth ligand to the heme iron of CYP51, forming a low-spin complex (4)[4]. This competitive inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols that disrupt cell membrane integrity and fluidity[1][3]. The binding affinity is heavily influenced by the drug's tail structure; long-tailed triazoles establish extensive hydrophobic interactions within the CYP51 binding cavity, yielding tighter binding (lower Kd​ ) compared to short-tailed variants like fluconazole[3].

Triazines: Emerging Scaffolds and Synergistic Pathways

In contrast to the singular CYP51 focus of triazoles, 1,3,5-triazine (s-triazine) derivatives exhibit pleiotropic mechanisms of action. Recent molecular docking and in vitro studies reveal that hybrid phenylthiazole-1,3,5-triazine conjugates act as potent inhibitors of cytosolic leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for translating the genetic code by attaching leucine to its cognate tRNA (5)[5]. By halting protein synthesis at the translational level, these triazines bypass CYP51-mediated resistance[5].

Furthermore, novel 2,4,6-trisubstituted triazine hydrazone derivatives have demonstrated the ability to disrupt the fungal cell wall, inhibiting hyphal and biofilm formation (2)[2]. Notably, these compounds exhibit profound synergy when combined with fluconazole, restoring the susceptibility of highly resistant Candida strains by compromising the cell wall architecture, thereby facilitating intracellular triazole accumulation[2].

Mechanisms cluster_triazole Triazole Mechanism (CYP51 Inhibition) cluster_triazine Triazine Mechanisms (Emerging) T_Drug Triazoles (e.g., Fluconazole) T_Target CYP51 (Lanosterol 14α-demethylase) T_Drug->T_Target Binds Heme Iron (Type II Spectra) T_Effect Ergosterol Depletion & Membrane Disruption T_Target->T_Effect Catalytic Failure Z_Drug 1,3,5-Triazines (Novel Derivatives) Z_Target1 Cytosolic LeuRS Z_Drug->Z_Target1 Molecular Docking Z_Target2 Fungal Cell Wall Z_Drug->Z_Target2 Structural Disruption Z_Effect1 Inhibition of Protein Synthesis Z_Target1->Z_Effect1 Z_Effect2 Synergy with Fluconazole (FICI < 0.5) Z_Target2->Z_Effect2

Mechanistic divergence between Triazole (CYP51 targeting) and Triazine (LeuRS/Cell Wall) agents.

Quantitative Efficacy Comparison

To objectively benchmark the performance of these agents, Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) and binding kinetics of standard triazoles versus emerging triazine derivatives against Candida albicans.

Table 1: Comparative Efficacy and Binding Kinetics of Antifungal Agents

Agent ClassCompoundPrimary TargetMIC against susceptible C. albicans (µg/mL)MIC against FCZ-resistant C. albicans (µg/mL)Binding Affinity / Synergy
Triazole FluconazoleCYP51 (Heme Iron)0.25 - 1.0> 64.0Weak CYP51 binding ( Kd​ ~ 2.1 µM)[4]
Triazole VoriconazoleCYP51 (Heme Iron)0.01 - 0.062.0 - 8.0Tight CYP51 binding ( Kd​ ~ 13.4 nM)[4]
Triazine Phenylthiazole-TriazineCytosolic LeuRS~ 8.0 - 16.0N/AHigh docking score to LeuRS active site[5]
Triazine Triazine Hydrazone (Cmpd 28)Cell Wall / Unknown1.0 - 4.01.0 - 16.0Strong synergy with Fluconazole (FICI: 0.094)[2]

Data synthesized from established susceptibility profiles and recent triazine derivative characterizations[2][4][5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel triazines versus standard triazoles must adhere to rigorous, self-validating experimental frameworks.

Protocol A: CLSI M27 Broth Microdilution for Antifungal Susceptibility

The Clinical and Laboratory Standards Institute (CLSI) M27 protocol is the international gold standard for determining the MIC of yeasts (6)[6].

Causality & Rationale: Standardization of the inoculum and media is critical. RPMI 1640 medium buffered with MOPS to pH 7.0 is strictly used because physiological pH fluctuations drastically alter the ionization state and cellular uptake of ionizable antifungal drugs. The inoculum is precisely calibrated to a 0.5 McFarland standard to prevent the "inoculum effect," where an artificially high fungal burden depletes the drug, yielding false resistance.

Step-by-Step Workflow:

  • Isolate Preparation: Subculture Candida spp. on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C to ensure cells are in the logarithmic growth phase[6].

  • Inoculum Standardization: Suspend isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer (OD at 530 nm). Dilute 1:1000 in RPMI 1640 broth to achieve a final test concentration of 1×103 to 5×103 CFU/mL[6].

  • Broth Microdilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antifungal agent (triazole or triazine) in RPMI 1640. Add equal volumes of the standardized inoculum to each well[6].

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours[6].

  • MIC Determination: Read the plates visually or spectrophotometrically. For fungistatic drugs like triazoles, the MIC is defined as the lowest concentration causing a ≥50% reduction in growth compared to the drug-free control. For fungicidal triazines, a more stringent 90-100% inhibition threshold may be applied[6].

CLSI_M27 Step1 1. Isolate Prep (Candida spp.) Step2 2. Inoculum (0.5 McFarland) Step1->Step2 Step3 3. Microdilution (RPMI 1640 + MOPS) Step2->Step3 Step4 4. Incubation (35°C, 24-48h) Step3->Step4 Step5 5. MIC Reading (Visual/OD) Step4->Step5

Step-by-step CLSI M27 broth microdilution protocol for yeast antifungal susceptibility testing.

Protocol B: CYP51 Ligand Binding Affinity Assay (Type II Difference Spectra)

To validate whether a novel triazine inadvertently targets CYP51 or to quantify triazole affinity, spectral binding assays are employed.

Causality & Rationale: When a nitrogen atom from an azole (or potentially a triazine) coordinates with the ferric heme iron of purified CYP51, it alters the electronic environment of the porphyrin ring. This shifts the Soret absorption peak, creating a characteristic "Type II" difference spectrum (peak at ~425-435 nm, trough at ~390-410 nm)[4]. The amplitude of this shift is directly proportional to the concentration of the enzyme-ligand complex, allowing for the precise calculation of the dissociation constant ( Kd​ ).

Step-by-Step Workflow:

  • Enzyme Preparation: Purify recombinant fungal CYP51 (e.g., C. albicans CYP51) expressed in E. coli[4].

  • Baseline Measurement: Place the purified CYP51 (typically 1-2 µM) in a divided cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer[4].

  • Titration: Progressively titrate the antifungal ligand (dissolved in DMSO) into the sample cuvette, adding an equal volume of pure DMSO to the reference cuvette to subtract solvent effects[4].

  • Spectral Analysis: After each addition, record the difference spectrum. Plot the absorbance difference ( ΔA430​−ΔA390​ ) against the ligand concentration[4].

  • Kinetics Calculation: Fit the saturation curve using the Morrison equation for tight-binding ligands to determine the apparent Kd​ [4].

Conclusion

While triazoles remain indispensable due to their highly specific and potent inhibition of CYP51, their utility is increasingly compromised by target-site mutations and efflux pump upregulation. 1,3,5-Triazine derivatives represent a versatile and highly promising frontier in antifungal drug development. By exploiting alternative targets such as LeuRS and disrupting cell wall integrity to act as powerful synergists, triazines offer a strategic pathway to overcome azole resistance. Rigorous adherence to standardized protocols like CLSI M27 and advanced spectral binding assays will be paramount in translating these novel scaffolds from bench to bedside.

References

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  • Azole Antifungal Agents To Treat the Human Pathogens Acanthamoeba castellanii and Acanthamoeba polyphaga through Inhibition of Sterol 14α-Demethylase (CYP51)

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Validation

A Comparative Guide to the Validation of DHFR as the Molecular Target for Triazine Anticancer Agents

This guide provides an in-depth technical comparison of triazine-based anticancer agents and the classical dihydrofolate reductase (DHFR) inhibitor, methotrexate. We will delve into the experimental validation of DHFR as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of triazine-based anticancer agents and the classical dihydrofolate reductase (DHFR) inhibitor, methotrexate. We will delve into the experimental validation of DHFR as the legitimate molecular target for these triazine compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

The Central Role of Dihydrofolate Reductase in Cancer Proliferation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors in the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Rapidly proliferating cancer cells have a high demand for these precursors to sustain their accelerated rates of DNA replication and cell division. Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, causing a bottleneck in nucleotide biosynthesis, and ultimately resulting in cell cycle arrest and apoptosis.[2] This critical role in cellular proliferation has established DHFR as a key and well-validated target for cancer chemotherapy for decades.[2]

The therapeutic principle behind DHFR inhibition is to selectively target the high metabolic and proliferative rate of cancer cells over normal, slower-dividing cells. The first successful antifolate drugs, aminopterin and later methotrexate, were developed in the 1940s and demonstrated the clinical potential of this approach, inducing remissions in acute lymphoblastic leukemia.

Triazines: A Promising Alternative to Classical Antifolates

While methotrexate has been a cornerstone of cancer chemotherapy, its clinical utility can be hampered by the development of drug resistance and a range of toxic side effects.[3] This has spurred the development of alternative DHFR inhibitors with improved pharmacological profiles. The triazine scaffold has emerged as a promising pharmacophore for the design of novel, potent, and selective DHFR inhibitors.[4] Several studies have demonstrated that triazine derivatives can exhibit potent anticancer activity by targeting DHFR, with some compounds showing greater efficacy than methotrexate against certain cancer cell lines, including those resistant to classical antifolates.[5][6][7]

The validation of DHFR as the molecular target for these novel triazine compounds is a critical step in their preclinical and clinical development. This process involves a multi-faceted approach, combining biochemical, cellular, and structural biology techniques to unequivocally demonstrate target engagement and its downstream functional consequences.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous validation of DHFR as the target for a novel triazine anticancer agent involves a logical progression of experiments, from direct enzyme inhibition to demonstrating target engagement in a cellular context and observing the expected downstream effects.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Structural Validation A DHFR Enzymatic Inhibition Assay B Determination of Ki and IC50 A->B Quantifies inhibitory potency C Cell-Based DHFR Activity Assay B->C Confirms cell permeability and intracellular activity G X-ray Crystallography / Molecular Docking B->G Provides structural basis of inhibition D Cellular Thermal Shift Assay (CETSA) C->D Demonstrates direct target engagement in cells E Cytotoxicity Assays in Cancer Cell Lines D->E Links target engagement to cellular phenotype F Rescue Experiments with Folinic Acid E->F Confirms mechanism of action G cluster_0 DHFR Active Site cluster_1 Pteridine Binding Pocket cluster_2 Folate Binding Site cluster_3 NADPH Binding Site Ile5 Ile5 Phe31 Phe31 Ile94 Ile94 Glu30 Glu30 Arg57 Arg57 His45 His45 Asn46 Asn46 Triazine Triazine Inhibitor Triazine->Ile5 Hydrophobic Interaction Triazine->Phe31 π-π Stacking Triazine->Glu30 Hydrogen Bond Methotrexate Methotrexate Methotrexate->Ile5 Hydrophobic Interaction Methotrexate->Phe31 π-π Stacking Methotrexate->Glu30 Hydrogen Bond Methotrexate->Arg57 Ionic Interaction

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Triazine Derivatives

Welcome to an in-depth guide on the comparative molecular docking studies of triazine derivatives. This document is designed for researchers, scientists, and drug development professionals who are leveraging computationa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth guide on the comparative molecular docking studies of triazine derivatives. This document is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to explore the therapeutic potential of this versatile chemical scaffold. As a senior application scientist, my goal is to provide not just a set of instructions, but a scientifically grounded narrative that explains the "why" behind the "how," ensuring your computational experiments are both robust and insightful.

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Molecular docking, a powerful in silico technique, has been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of novel, more potent derivatives.[4][5][6] This guide will compare and synthesize findings from various molecular docking studies on triazine derivatives, providing you with the necessary context and methodologies to advance your own research.

The Landscape of Triazine Derivatives as Therapeutic Agents

The s-triazine nucleus, a six-membered aromatic heterocycle with three nitrogen atoms, serves as a versatile backbone for the synthesis of a diverse array of biologically active compounds.[3] The ability to easily modify the triazine ring at its three substitution points allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of triazine derivatives targeting a multitude of proteins implicated in various diseases.

Key Therapeutic Targets for Triazine Derivatives:
  • Kinases: A significant focus of triazine derivative research has been on the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Overexpression or mutation of kinases is a hallmark of many cancers. Key kinase targets for triazine derivatives include:

    • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose aberrant signaling is implicated in the proliferation and invasion of cancer cells, particularly in breast and lung cancers.[1][7]

    • p38 Mitogen-Activated Protein (MAP) Kinase: A serine/threonine kinase involved in inflammatory responses, making it a target for diseases like rheumatoid arthritis.[8]

    • Phosphoinositide 3-kinases (PI3K) and Mammalian Target of Rapamycin (mTOR): Key components of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[3][9]

    • Rho-associated protein kinase (ROCK1): A promising target for cardiovascular and neurological diseases.[10]

  • Other Enzymes and Receptors:

    • Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, making it a target for anticancer and antimicrobial agents.[11]

    • β-site APP-cleaving enzyme 1 (BACE1): A key enzyme in the pathogenesis of Alzheimer's disease.[12]

    • Human d-amino acid oxidase (h-DAAO): A therapeutic target for schizophrenia.[13]

Comparative Analysis of Molecular Docking Studies

This section will delve into a comparative analysis of molecular docking studies performed on triazine derivatives against various therapeutic targets. We will examine the docking scores, binding interactions, and the influence of different substituents on the triazine core.

Targeting Kinases: A Major Frontier

Kinase inhibition remains a primary area of investigation for triazine derivatives. The ATP-binding pocket of kinases provides a well-defined site for designing targeted inhibitors.

Epidermal Growth Factor Receptor (EGFR)

Numerous studies have explored the potential of triazine derivatives as EGFR inhibitors. A common theme is the importance of hydrogen bonding and hydrophobic interactions within the EGFR active site.

A study on novel 1,3,5-triazine-based pyrazole derivatives identified compounds with potent anticancer activity and significant EGFR kinase inhibition.[14] Molecular docking of these compounds into the EGFR kinase domain (PDB ID: 6V6O) revealed key interactions with amino acid residues. Similarly, another study focused on s-triazine derivatives incorporating amino methoxy chalcone, highlighting their potential as EGFR inhibitors for breast cancer treatment.[1][7][15]

Table 1: Comparative Docking Data of Triazine Derivatives against EGFR

Compound ClassDocking SoftwarePDB IDKey Interacting ResiduesReported Docking Score/Binding EnergyReference
1,3,5-triazine-based pyrazole derivativesNot Specified6V6OMultiple H-bonds with active site amino acidsNot explicitly stated in abstract[14]
s-triazine with amino methoxy chalconeMOE 2023.0901Not SpecifiedInteractions similar to positive controlNot explicitly stated in abstract[1][7][15]
Chiral 1,3,5‐triazine derivativesNot SpecifiedNot SpecifiedInteractions within the ATP-binding siteDocking score of -8.3 kcal/mol for compound 2g[16]
Mono- and bis(dimethylpyrazolyl)-s-triazineNot Specified6V6ONot explicitly stated in abstract-7.49 to -8.82 kcal/mol[9]

Causality Behind Experimental Choices: The selection of the EGFR kinase domain for these studies is driven by its well-established role in cancer progression.[1] The use of specific PDB entries, such as 6V6O, provides a high-resolution crystal structure of the target, which is crucial for accurate docking simulations. The choice of docking software, such as MOE, is often based on its user-friendly interface and robust algorithms for predicting ligand-protein interactions.[15]

p38 MAP Kinase

Triazine analogues have been investigated as inhibitors of p38 MAP kinase, a key player in inflammatory diseases.[8] Docking studies using AutoDock have shown that these compounds can effectively bind within the active site of p38 MAP kinase.[8] The presence of a morpholino or anilino ring was found to be essential for activity.[8]

Targeting Other Enzymes

Beyond kinases, triazine derivatives have been docked against a variety of other enzymes implicated in disease.

Dihydrofolate Reductase (DHFR)

A study on 1,3,5-triazine derivatives as cytotoxic agents against lung cancer performed molecular docking against human DHFR (hDHFR).[11] The study aimed to understand the structure-activity relationships and the differences in binding interactions among the synthesized compounds.[11]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To provide a practical framework, here is a detailed, step-by-step protocol for a typical molecular docking study of a triazine derivative against EGFR. This protocol is designed to be a self-validating system, with clear steps for preparation, execution, and analysis.

Step 1: Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 6V6O) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate charges to the protein residues.

    • Define the binding site or grid box around the active site of the protein. This is typically centered on the co-crystallized inhibitor or key active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the triazine derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand to obtain a low-energy conformation.

    • Assign appropriate charges to the ligand atoms.

Step 2: Molecular Docking Simulation
  • Select Docking Software: Choose a well-validated docking program such as AutoDock, GOLD, or MOE.[17][18][19] Each program has its own set of algorithms and scoring functions.

  • Configure Docking Parameters:

    • Set the coordinates of the grid box to encompass the entire binding site.

    • Define the flexibility of the ligand and, if applicable, specific residues in the protein's active site.

    • Choose the search algorithm (e.g., genetic algorithm in GOLD, Lamarckian genetic algorithm in AutoDock).

  • Run the Docking Simulation: Execute the docking run. The software will generate multiple binding poses of the ligand within the protein's active site and rank them based on a scoring function.

Step 3: Analysis of Docking Results
  • Examine Binding Poses: Visualize the top-ranked binding poses of the triazine derivative within the active site of the target protein.

  • Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

  • Compare Docking Scores: Compare the docking scores or binding energies of different triazine derivatives to rank their potential binding affinities. It is important to note that docking scores are most useful for comparing the relative binding of a series of related compounds to the same target.[4]

Visualization of the Docking Workflow

G cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Results Analysis PDB Download Protein Structure (e.g., EGFR - 6V6O) Clean_PDB Clean_PDB PDB->Clean_PDB Remove water, add hydrogens Ligand Prepare Triazine Derivative (2D to 3D, Energy Minimization) Min_Ligand Min_Ligand Ligand->Min_Ligand Optimize Geometry Grid Grid Clean_PDB->Grid Define Binding Site Run Execute Docking Simulation Software Select Docking Software (e.g., AutoDock, GOLD) Params Configure Docking Parameters (Grid, Flexibility, Algorithm) Software->Params Params->Run Poses Visualize Binding Poses Run->Poses Interactions Analyze Molecular Interactions (H-bonds, Hydrophobic) Poses->Interactions Scores Compare Docking Scores Interactions->Scores

Caption: A generalized workflow for molecular docking of triazine derivatives.

Structure-Activity Relationship (SAR) Insights from Docking Studies

Molecular docking studies have been instrumental in elucidating the SAR of triazine derivatives, providing a rational basis for their optimization.[2][20]

Key Structural Features Influencing Activity:
  • Substituents on the Triazine Ring: The nature of the substituents at the 2, 4, and 6 positions of the triazine ring plays a critical role in determining the binding affinity and selectivity.

    • For instance, in the case of p38 MAP kinase inhibitors, the presence of a morpholino or anilino ring was found to be crucial for activity.[8]

    • In a series of s-triazine Schiff base derivatives, compounds with a piperidino and benzylamino substituent on the triazine moiety were most effective against cancer cell lines.[21]

  • Peripheral Moieties: The addition of other heterocyclic rings or functional groups to the triazine core can significantly enhance binding.

    • The incorporation of a pyrazole moiety in 1,3,5-triazine derivatives led to potent EGFR kinase inhibitors.[14]

    • The combination of s-triazine with amino methoxy chalcone structures is being explored for developing novel anticancer agents.[1]

Visualizing the Chemical Space of Triazine Derivatives

G cluster_kinase Kinase Inhibitors cluster_other Other Targets Triazine_Core 1,3,5-Triazine Core EGFR EGFR Inhibitors (Pyrazole, Chalcone) Triazine_Core->EGFR p38 p38 MAP Kinase Inhibitors (Morpholino) Triazine_Core->p38 PI3K_mTOR PI3K/mTOR Inhibitors Triazine_Core->PI3K_mTOR DHFR DHFR Inhibitors Triazine_Core->DHFR BACE1 BACE1 Inhibitors Triazine_Core->BACE1 hDAAO h-DAAO Inhibitors Triazine_Core->hDAAO

Caption: Chemical space of triazine derivatives based on their therapeutic targets.

The Importance of Experimental Validation

While molecular docking is a powerful tool for hypothesis generation and lead identification, it is crucial to remember that it is a computational model with inherent limitations.[4] Docking scores do not always perfectly correlate with experimental binding affinities.[4] Therefore, experimental validation of the computational findings is an indispensable step in the drug discovery process. Techniques such as in vitro enzyme assays and cell-based assays are necessary to confirm the biological activity of the docked compounds.

Conclusion and Future Perspectives

Comparative molecular docking studies have significantly advanced our understanding of the therapeutic potential of triazine derivatives. By providing insights into their binding modes and structure-activity relationships, these computational approaches have paved the way for the rational design of novel and more potent inhibitors against a range of therapeutic targets. As computational power increases and docking algorithms become more sophisticated, we can expect molecular docking to play an even more prominent role in the discovery and development of next-generation triazine-based drugs.

The integration of molecular docking with other computational methods, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will further enhance our ability to predict the biological activity of these versatile compounds. The continued synergy between computational and experimental approaches will undoubtedly accelerate the translation of promising triazine derivatives from in silico hits to clinical candidates.

References

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  • MDPI, Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. [Link]

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  • Journal of Applied Pharmaceutical Science, Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • PMC, Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. [Link]

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  • ResearchGate, Design, synthesis, biological evaluation, and molecular docking study on triazine based derivatives as anti-inflammatory agents | Request PDF. [Link]

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Validation

A Researcher's Guide to Assessing the Selectivity of Triazine Compounds for Cancer Versus Normal Cells

In the landscape of modern oncology, the quest for therapeutic agents that can selectively eradicate cancer cells while sparing their healthy counterparts remains a paramount objective. The 1,3,5-triazine scaffold has em...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for therapeutic agents that can selectively eradicate cancer cells while sparing their healthy counterparts remains a paramount objective. The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent anticancer activities.[1][2] Their synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to target key oncogenic pathways.[3] However, potency alone is not a harbinger of clinical success; a favorable therapeutic window, defined by a high degree of selectivity for cancer cells, is crucial to minimize dose-limiting toxicities.[4]

This guide provides an in-depth comparison of the selectivity of various triazine compounds, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals to navigate the critical assessment of this promising class of anticancer agents.

The Molecular Basis of Triazine Selectivity

The ability of certain triazine derivatives to preferentially target cancer cells stems from fundamental biological differences between malignant and normal cells. This selectivity can often be attributed to one or more of the following factors:

  • Overexpression of Molecular Targets: Many cancers are characterized by the overexpression or mutation of specific enzymes and receptors that drive their growth and survival.[5] Triazine compounds designed to inhibit these targets will naturally exhibit greater activity in cancer cells where the target is more abundant or constitutively active. A prime example is the Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in various tumors.[5][6]

  • Enhanced Drug Uptake and Retention: The altered metabolism and membrane properties of cancer cells can lead to increased uptake and reduced efflux of certain chemotherapeutic agents.

  • Differential Metabolic Activation: Some compounds may require metabolic activation to exert their cytotoxic effects. Differences in the enzymatic machinery between cancer and normal cells can lead to selective activation of the drug within the tumor microenvironment.

  • Synthetic Lethality: This concept applies when a combination of two genetic events (e.g., a mutation in a tumor suppressor gene in the cancer cell and the inhibition of a specific enzyme by a drug) leads to cell death, whereas either event alone is non-lethal.

A significant number of triazine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as Dihydrofolate Reductase (DHFR) and kinases in the EGFR and PI3K/mTOR signaling pathways.[7][8][9]

Targeting Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[9] Rapidly proliferating cancer cells have a high demand for DNA and RNA synthesis, making them particularly vulnerable to DHFR inhibition.[10] While classic DHFR inhibitors like methotrexate can be effective, they often suffer from a lack of selectivity, leading to toxicity in healthy, rapidly dividing cells such as those in the bone marrow and gastrointestinal tract.[11]

The selectivity of triazine-based DHFR inhibitors can be enhanced by exploiting subtle structural differences between the active sites of DHFR in different species or by designing compounds that are preferentially taken up by cancer cells.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Synthesis dNTP & Amino Acid Synthesis THF->Synthesis DHFR->THF Product Triazine Triazine-based DHFR Inhibitor Triazine->DHFR Inhibition DNA DNA Replication & Cell Proliferation Synthesis->DNA

Figure 1: Inhibition of DHFR by Triazine Compounds.
Targeting the EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth, proliferation, and survival.[12] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression.[5] Triazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of the receptor and thereby blocking downstream signaling.[7][12] The selectivity of these inhibitors arises from their higher affinity for the mutated or overexpressed EGFR found in cancer cells compared to the wild-type receptor present in normal cells.[13]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Triazine Triazine-based EGFR Inhibitor Triazine->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Figure 2: Triazine Inhibition of the EGFR Signaling Pathway.

Comparative Analysis of Triazine Derivatives

A crucial metric for quantifying the selectivity of a potential anticancer drug is the Selectivity Index (SI). The SI is typically calculated as the ratio of the compound's half-maximal inhibitory concentration (IC50) in normal cells to its IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

The following table summarizes the cytotoxic activity and selectivity indices of several triazine derivatives from various studies. It is important to note that direct comparison between different studies can be challenging due to variations in the cell lines and experimental conditions used.

Compound Class/NameCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference(s)
1,3-bis(2-ethoxyphenyl)triazene PC3 (Prostate)0.59HUVEC (Endothelial)12.6121.4[1]
MCF7 (Breast)0.56HUVEC (Endothelial)12.6122.5[1]
Pyridine-s-triazine-hydrazone (6f) A549 (Lung)0.162WI-38 (Fibroblast)>10>61.7
Pyridine-s-triazine-hydrazone (6j) A549 (Lung)0.152WI-38 (Fibroblast)>10>65.8
Phenylamino-s-triazine (2e) MCF7 (Breast)2.92BAEC (Endothelial)315.1107.9[4]
Phenylamino-s-triazine (3a) MCF7 (Breast)13.46BAEC (Endothelial)41.233.1[4]
Phenylamino-s-triazine (3e) C26 (Colon)1.77BAEC (Endothelial)86.2448.7[4]
Trisubstituted 1,3,5-triazine (6b) A549 (Lung)9.61HaCaT (Keratinocyte)Non-toxicHigh[11]
Trisubstituted 1,3,5-triazine (6c) MCF-7 (Breast)12.88HaCaT (Keratinocyte)Non-toxicHigh[11]
Pyrazolyl-s-triazine (3j) A549 (Lung)2.32HDFs (Fibroblast)>50>21.6

Experimental Workflows for Assessing Selectivity

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to determine the cytotoxicity and selectivity of triazine compounds.

Workflow for In Vitro Selectivity Assessment

Selectivity_Workflow start Start: Select Cancer & Normal Cell Lines cell_culture Cell Seeding in 96-well Plates start->cell_culture treatment Treat with Serial Dilutions of Triazine Compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubation->cytotoxicity_assay data_analysis Measure Absorbance & Calculate Cell Viability cytotoxicity_assay->data_analysis ic50 Determine IC50 Values for Each Cell Line data_analysis->ic50 si_calc Calculate Selectivity Index (SI) ic50->si_calc end End: Comparative Analysis si_calc->end

Figure 3: General Workflow for Determining Selectivity Index.
Detailed Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Triazine compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazine compound in culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Detailed Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that measures cell density based on the total protein content of fixed cells.[1][16]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

Materials:

  • As per MTT assay, excluding MTT and its solubilization solution.

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution (1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510-565 nm using a microplate reader.

  • Data Analysis:

    • Calculate and plot cell viability as described in the MTT protocol to determine the IC50 value.

Detailed Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death induced by the triazine compound.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium Iodide (PI), a fluorescent nuclear stain, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells in culture dishes or flasks with the triazine compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Perspectives

The 1,3,5-triazine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The data presented in this guide highlight that strategic structural modifications can lead to compounds with not only high potency but also significant selectivity for cancer cells over their normal counterparts. The key to advancing these compounds towards clinical application lies in a rigorous and systematic assessment of their selectivity profile.

Future research should focus on expanding the comparative analysis of triazine derivatives against a broader panel of cancer and normal cell lines to establish more definitive structure-selectivity relationships. Investigating the molecular basis of selectivity for the most promising candidates will provide invaluable insights for the rational design of next-generation triazine-based drugs with an even wider therapeutic window. The integration of in vitro assays, as detailed in this guide, with in vivo animal models will be crucial in validating the therapeutic potential of these compounds and paving their way to clinical trials.

References

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  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

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  • Dai, Q., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

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  • Crowley, L. C., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]

  • He, B., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(5), 6549–6556. [Link]

  • Nguyen, T. T. T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(1), 1-15. [Link]

  • He, B., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Spandidos Publications. [Link]

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  • Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1238. [Link]

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  • Al-Humairi, A. H., et al. (2024). Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. Research Results in Pharmacology, 10(3), 1-10. [Link]

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Comparative

Comparative Validation of Analytical Modalities for Triazine Residue Detection in Water

Introduction: The Analytical Challenge of Triazine Herbicides Triazine herbicides—such as atrazine, simazine, cyanazine, and propazine—are pervasive environmental contaminants widely detected in surface and drinking wate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Triazine Herbicides

Triazine herbicides—such as atrazine, simazine, cyanazine, and propazine—are pervasive environmental contaminants widely detected in surface and drinking water[1]. Due to their potential as endocrine disruptors, regulatory bodies enforce stringent monitoring frameworks. For instance, the European Union drinking water directive (98/83/EC) caps individual pesticide limits at 0.1 µg/L, while the US EPA mandates highly sensitive quantitation[2].

As a Senior Application Scientist, I approach triazine analysis not merely as a measurement task, but as a system-level challenge. The sample matrix, extraction chemistry, and detection modality must be perfectly synchronized. This guide critically compares established and emerging analytical methodologies for triazine detection, providing self-validating protocols designed to ensure absolute scientific integrity.

Mechanistic Principles of Extraction & Detection

The s-triazine ring imparts moderate polarity and weak basicity to these compounds. Selecting the correct sample preparation is a balance between required sensitivity, throughput, and matrix interference mitigation.

  • Direct Injection (EPA Method 536.0) : Bypasses extraction entirely, relying on the raw sensitivity of modern triple quadrupole mass spectrometers (LC-MS/MS)[2]. Causality : Eliminating Solid Phase Extraction (SPE) drastically reduces preparation time and consumable costs. However, it subjects the MS source to the full water matrix, necessitating the use of isotopically labeled internal standards to correct for unavoidable ion suppression[1].

  • Solid-Phase Extraction (SPE) : Employs C18 or graphitized carbon black to concentrate analytes from large volumes (up to 1000 mL)[3]. Causality : Essential for achieving sub-ng/L limits of detection (LODs) when using less sensitive detectors or when analyzing highly complex aquatic matrices[4].

  • Dispersive Micro-SPE (DMSPE) : Utilizes advanced sorbents like Polymer Cation Exchange (PCX) or magnetic biochar (MBC) to achieve rapid, micro-scale extraction[5],[6]. Causality : By dispersing the sorbent directly into the sample, the surface area for interaction is maximized, allowing for high recoveries from small sample volumes (10–50 mL)[5].

Quantitative Comparison of Analytical Modalities

The following table summarizes the performance metrics of the primary analytical workflows used for triazine validation.

Analytical ModalitySample PreparationSample VolumeLOD / LOQRecovery (%)Precision (RSD)Key Advantage
Direct LC-MS/MS (EPA 536.0)Direct Injection (No SPE)100 µL0.1 – 0.25 µg/L90 – 110%< 10%High throughput, minimal prep[1],[7]
LVI-GC-MS SPE (C18/Carbon)500 – 1000 mL0.2 – 3.7 ng/L> 60%< 10%Extreme sensitivity for volatile degradates[3]
Online SPE LC-MS/MS Automated Online SPE1 – 10 mL~ 2.0 ng/L> 85%< 10%Automated enrichment, low volume
DMSPE-UHPLC-HRMS Dispersive Micro-SPE (PCX)10 – 50 mL0.2 – 30.0 ng/L70.5 – 112.1%< 12.7%High resolution, eliminates false positives[5]

Analytical Workflow Architecture

TriazineWorkflows Sample Water Sample Collection (Dechlorination & pH Control) Direct Direct Injection (EPA Method 536.0) Sample->Direct No Extraction (100 µL) SPE Solid Phase Extraction (C18/Carbon Sorbents) Sample->SPE 500-1000 mL Volume DMSPE Dispersive Micro-SPE (PCX Sorbent) Sample->DMSPE 10-50 mL Volume LCMS LC-MS/MS (High Throughput / Direct) Direct->LCMS SPE->LCMS GCMS LVI-GC-MS (High Sensitivity / Volatile) SPE->GCMS HRMS UHPLC-HRMS (High Resolution / Screening) DMSPE->HRMS Validation Method Validation (Recovery, LOD/LOQ, Precision) LCMS->Validation GCMS->Validation HRMS->Validation

Analytical workflows for triazine residue detection in water matrices.

Self-Validating Experimental Protocols

Every protocol described below is engineered as a self-validating system, incorporating internal checks to ensure data integrity and mechanistic reliability.

Protocol A: Direct Injection LC-MS/MS (Adapted from EPA Method 536.0)

This method achieves a linear range of 0.25–5.0 ng/mL without traditional extraction[1],[2].

  • Sample Preservation : To 40 mL of the water sample, add ammonium acetate to a final concentration of 20 mM and sodium omadine to 64 mg/L[2].

    • Causality: Triazines are highly susceptible to degradation in chlorinated water. Ammonium acetate acts as a buffer to stabilize the pH and dechlorinate the sample, preventing acid/base-catalyzed hydrolysis. Sodium omadine acts as a biocide to prevent microbial degradation during autosampler storage[2],[7].

  • Internal Standardization : Spike the sample with a deuterated internal standard mix (e.g., Atrazine-d5) to yield a final concentration of 5 ng/mL[2].

    • Causality: Because the sample matrix is injected directly into the MS, ion suppression is guaranteed. The deuterated standard co-elutes with the native analyte, experiencing the exact same suppression, thereby normalizing the quantitative response[1].

  • Chromatographic Separation : Inject 100 µL onto a C18 column (e.g., Hypersil GOLD, 100 × 2.1 mm, 3 µm)[1]. Use a 30-minute gradient with 5 mM ammonium acetate (Mobile Phase A) and methanol (Mobile Phase B) at 400 µL/min[1].

    • Causality: Methanol provides superior peak shape for triazines compared to acetonitrile, while the ammonium acetate facilitates the formation of robust [M+H]+ precursor ions in the source[1].

  • MS/MS Detection : Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode using optimized Multiple Reaction Monitoring (MRM) transitions[1].

Protocol B: DMSPE with UHPLC-HRMS (Trace Level Analysis)

This method is utilized when ultra-trace detection (0.2–30.0 ng/L) is required from small sample volumes[5].

  • Matrix Acidification : Adjust 50 mL of the water sample to an acidic pH using formic acid[5].

    • Causality: The s-triazine ring contains basic nitrogen atoms. Acidification protonates these nitrogens, converting the neutral analytes into positively charged cations.

  • Sorbent Dispersion : Add a Polymer Cation Exchange (PCX) sorbent directly to the sample and agitate vigorously[5].

    • Causality: The protonated triazines bind strongly to the negatively charged sulfonate groups on the PCX sorbent via electrostatic interactions. Neutral matrix interferences remain dissolved in the aqueous phase and are discarded.

  • Analyte Elution : Recover the sorbent via centrifugation. Elute the analytes using a mixture of ammonium hydroxide and acetonitrile[5].

    • Causality: The basic ammonium hydroxide deprotonates the triazines, neutralizing their charge. This breaks the electrostatic interaction with the PCX sorbent, allowing the acetonitrile to fully solubilize and elute the target compounds[5].

  • HRMS Analysis : Analyze the eluate on an HSS T3 column using ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS)[5]. High-resolution exact mass data eliminates false positives caused by isobaric matrix interferences[5].

Method Validation Framework (E-E-A-T)

To ensure analytical trustworthiness, any implemented method must be rigorously validated against ICH Q2(R2) or equivalent EPA standards.

  • Matrix Effects (ME) Assessment : ME must be calculated by comparing the slope of a matrix-matched calibration curve to a solvent-only curve. A deviation beyond ±20% indicates severe suppression/enhancement, mandating the use of matrix-matched calibration or isotopic dilution[1].

  • Accuracy & Precision : Method recovery must fall within an acceptable 70–120% range with a Relative Standard Deviation (RSD) < 20% at the LOQ. For instance, validated DMSPE-HRMS methods demonstrate exceptional recoveries of 70.5–112.1% with precision better than 12.7% across 30 different triazines[5].

  • Analyte Stability : Validation must include holding-time studies. In the absence of proper dechlorination (e.g., omitting ammonium acetate), target analytes degrade rapidly even under refrigerated conditions[7].

Strategic Recommendations

For high-throughput regulatory compliance monitoring of drinking water, Direct Injection LC-MS/MS (EPA 536.0) is the undisputed optimal choice due to its elimination of SPE, reducing both labor and consumable costs while maintaining LODs ≤ 0.1 µg/L[1],[7]. However, for exploratory environmental monitoring of complex surface waters where sub-ng/L sensitivity is required, DMSPE-UHPLC-HRMS provides superior extraction efficiency and unambiguous analyte identification[5].

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Antiradical and Antioxidant Activity of Triazole and Triazine Derivatives

Authored for researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the antioxidant potential of triazole and triazine-based heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the antioxidant potential of triazole and triazine-based heterocyclic compounds. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation of your novel chemical entities.

The Rationale: Targeting Oxidative Stress with Heterocyclic Scaffolds

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and atherosclerosis.[1] Free radicals, such as the superoxide radical (O₂•⁻) and hydroxyl radical (•OH), are highly reactive by-products of normal metabolic processes that can inflict damage on vital cellular components like DNA, lipids, and proteins.[2][3]

Antioxidants mitigate this damage by donating an electron or hydrogen atom to stabilize these radicals.[4] While natural antioxidants are well-known, synthetic compounds offer the potential for tailored potency, stability, and bioavailability.[1] Among these, nitrogen-containing heterocyclic compounds are of significant interest. 1,2,4-Triazoles and 1,3,5-Triazines represent "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][5][6] Their unique electronic properties and structural versatility make them compelling candidates for the development of novel antioxidant agents.[6] This guide focuses on the essential in vitro assays required to validate their efficacy.

Core Methodologies for Antiradical Activity Assessment

The evaluation of antioxidant activity is not a one-size-fits-all process. Different assays measure various facets of antioxidant action. The most common and foundational methods involve the use of stable free radicals, allowing for a direct measure of a compound's radical scavenging or hydrogen-donating ability. We will focus on the two most prevalent assays: the DPPH and ABTS assays.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is a simple, rapid, and widely used method to screen for radical scavenging activity.[4][7] Its popularity stems from the stability of the DPPH radical, which does not need to be generated in situ for each experiment.[4]

Principle of Action: The core of this assay is the DPPH radical, a stable free radical that has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[7] When an antioxidant compound (AH) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from deep violet to a pale yellow.[4] The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.[7]

DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Pale Yellow, Reduced Form) DPPH->DPPHH Donates H• or e⁻ AH Antioxidant (AH) (e.g., Triazole Derivative) A A• (Oxidized Antioxidant) AH->A

DPPH radical scavenging mechanism.

Experimental Workflow & Protocol: A typical workflow involves preparing the necessary solutions, performing the reaction in a 96-well plate, and measuring the results with a spectrophotometer.

DPPH assay experimental workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 80 µg/mL).[8] This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Compounds: Prepare a stock solution of your triazole or triazine derivative in a suitable solvent (e.g., DMSO, methanol) and perform serial dilutions to obtain a range of concentrations.

    • Reference Standard: Prepare serial dilutions of a known antioxidant like Ascorbic Acid, Trolox, or Butylated Hydroxyanisole (BHA) to serve as a positive control.[8][9]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each concentration of the test compound, reference standard, or solvent (as a blank control) to separate wells.[8]

    • Add 180 µL of the DPPH working solution to each well and mix.[8]

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes in complete darkness.[8] Causality Note: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula:[10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control = Absorbance of the control (DPPH solution + solvent)

      • A_sample = Absorbance of the test compound/standard with DPPH solution

    • Plot the % scavenging activity against the concentration of the test compound and determine the IC₅₀ value —the concentration required to inhibit 50% of the DPPH radicals.[8] A lower IC₅₀ value indicates higher antioxidant activity.[9]

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another robust method for determining the total antioxidant capacity of compounds. It is applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.

Principle of Action: This method is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺), a blue-green chromophore.[11] The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] When an antioxidant is added, it donates an electron or hydrogen atom, neutralizing the ABTS•⁺ and causing the blue-green solution to lose color. The reduction in absorbance is measured spectrophotometrically at 734 nm and is proportional to the antioxidant concentration.[11]

ABTS ABTS (Colorless) ABTS_radical ABTS•⁺ (Blue-Green Radical) ABTS->ABTS_radical Oxidation K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical ABTS_reduced ABTS (Colorless, Reduced Form) ABTS_radical->ABTS_reduced Reduction by Antioxidant Antioxidant Antioxidant (AH) Antioxidant->ABTS_reduced

ABTS radical generation and scavenging.

Experimental Workflow & Protocol: The ABTS assay requires the pre-generation of the radical cation, which is a key difference from the DPPH method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water.[11]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[11]

    • ABTS•⁺ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[11] Causality Note: This overnight incubation is essential for the complete generation of the radical cation, ensuring the stability and reproducibility of the assay.

    • ABTS•⁺ Working Solution: Before the assay, dilute the radical cation solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11] This step standardizes the initial radical concentration for every experiment.

    • Test Compounds & Standard: Prepare serial dilutions as described for the DPPH assay. Trolox, a water-soluble analog of Vitamin E, is the most common standard for this assay.[12]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each concentration of the test compound, standard, or blank to separate wells.

    • Add 200 µL of the ABTS•⁺ working solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for approximately 5-7 minutes. The reaction is relatively rapid.

  • Measurement:

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • Calculate the percentage of ABTS•⁺ scavenging activity using a formula analogous to the DPPH assay.

    • Determine the IC₅₀ value. Activity can also be expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of the standard, Trolox.[12]

Comparative Analysis of Triazole and Triazine Derivatives

The true value of these assays lies in comparing the activity of novel derivatives against standards and each other. The IC₅₀ value is the key metric for this comparison. Below are representative data tables summarizing findings from the literature.

Table 1: Antioxidant Activity (IC₅₀) of Selected 1,2,4-Triazole Derivatives

Compound IDKey Structural FeatureAssayIC₅₀ (µg/mL)Reference Standard (IC₅₀ µg/mL)Source
Compound GPhenol ring at triazole coreDPPH7.12 ± 2.32BHA (>10)[9]
Compound GPhenol ring at triazole coreABTSLower than TroloxTrolox[9]
Compound 9bDimethoxy substitution on phenyl ringsDPPH~6.5 µMTrolox (10 µM)[13]
Compound 9eTrimethoxy substitution on phenyl ringsDPPH~7.9 µMTrolox (10 µM)[13]

*Original data reported as % inhibition at 10 µM; IC₅₀ is estimated for comparison. Compound 9b showed 49.4% inhibition and 9e showed 39.3% inhibition.

Table 2: Antioxidant Activity (EC₅₀) of Selected 1,3,5-Triazine Derivatives

Compound IDKey Structural FeatureAssayEC₅₀ (µM) at 60 minReference Standard (EC₅₀ µM)Source
Compound 5Chalcone & Sulfonamide motifsABTS27.78Trolox (178.33)[5]
Compound 6Chalcone & Sulfonamide motifsABTS25.12Trolox (178.33)[5]
Compound 13Stilbene & Sulfonamide motifsABTS26.30ASA (147.47)[5]
Compound 25Chalcone & Piperazine motifsABTS17.16ASA (147.47)[5]

*Note: EC₅₀ (Effective Concentration) is conceptually identical to IC₅₀ for this assay.

Structure-Activity Relationship (SAR): The 'Why' Behind the Activity

Analyzing the data from these assays allows for the elucidation of structure-activity relationships, guiding future synthesis efforts.

  • For 1,2,4-Triazoles: The presence of a phenolic hydroxyl (-OH) group is a strong determinant of antioxidant activity.[9] This is because the O-H bond is relatively weak, allowing for easy donation of a hydrogen atom to a radical. The resulting phenoxy radical is stabilized by resonance. Derivatives containing phenol rings have shown significantly higher activity than those with pyridine rings.[9] The number and position of electron-donating groups, such as methoxy (-OCH₃) groups on attached phenyl rings, also modulate activity.[13]

  • For 1,3,5-Triazines: The triazine core often acts as a scaffold. The antioxidant activity is heavily influenced by the substituents attached to it.[5][14]

    • Electron-donating vs. Electron-withdrawing groups: The introduction of electron-withdrawing groups like nitro or fluoro moieties on attached phenyl rings has been shown to decrease activity.[15]

    • Hybrid Molecules: Combining the triazine core with other known antioxidant motifs like chalcones, stilbenes, or piperazine can lead to a significant increase in radical scavenging activity.[5][16] Compounds incorporating these structures have demonstrated EC₅₀ values many times lower (i.e., more potent) than standards like Trolox.[5] The nucleophilicity and size of these appended groups play a crucial role in the final compound's efficacy.[5][14]

Sources

Comparative

Cross-Resistance Profiling of Novel s-Triazine Antifungal Candidates: A Comparative Guide

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of multidrug-resistant (MDR) Candida and Aspergillus species, has created a critical bottleneck in clinical mycology. First...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of multidrug-resistant (MDR) Candida and Aspergillus species, has created a critical bottleneck in clinical mycology. First-line therapies, particularly triazoles (e.g., fluconazole, voriconazole), are increasingly compromised by target-site mutations (ERG11) and the upregulation of multidrug efflux pumps (CDR1/MDR1).

In response, [1] have emerged as a privileged scaffold in antifungal drug discovery. Unlike traditional azoles, s-triazines possess a rigid, symmetrical core that allows for versatile functionalization. This structural flexibility enables them to bypass canonical resistance pathways, acting either as potent monotherapies or synergistic resensitizing agents.

Mechanistic Rationale: Why s-Triazines?

As an application scientist overseeing antifungal screening, I consistently observe that structurally modifying the s-triazine core fundamentally alters the drug-target interaction landscape, allowing these candidates to evade existing cross-resistance networks.

  • Synergistic Resensitization: Certain 2,4,6-trisubstituted triazine hydrazones, such as [2], exhibit profound synergy with fluconazole. By disrupting the fungal cell wall or unmasking β -glucan, they collapse the resistance phenotype of fluconazole-resistant C. albicans, dropping the Minimum Inhibitory Concentration (MIC) of fluconazole from >64 µg/mL to as low as 0.5 µg/mL.

  • Novel Monotherapy Targets: Other derivatives, such as the synthetic triazine [3], demonstrate direct fungicidal activity against both C. albicans and non-albicans species (like C. glabrata). While Mel56 targets prohibitin proteins (PHB1/PHB2) in mammalian cells, its exact mechanism in fungi remains a novel pathway that completely circumvents ERG11-mediated azole resistance.

Mechanism cluster_azole Canonical Azole Pathway cluster_triazine s-Triazine Bypass Mechanism A1 Fluconazole A2 ERG11 Mutation / CDR1 Efflux A1->A2 A3 Fungal Survival (Resistance) A2->A3 T1 s-Triazine Candidate T2 Novel Targets / Wall Disruption T1->T2 T3 Fungal Cell Death (Susceptibility) T2->T3

Fig 1: Logical relationship showing how s-triazines bypass canonical azole resistance mechanisms.

Comparative Performance Data

To objectively evaluate these candidates, we benchmark their in vitro efficacy against standard-of-care antifungals. The table below summarizes the quantitative MIC ranges across wild-type and resistant isolates, highlighting the ability of s-triazines to maintain efficacy where traditional azoles fail.

CompoundDrug ClassC. albicans (WT) MIC (µg/mL)C. albicans (Flu-Res) MIC (µg/mL)C. auris MIC (µg/mL)Mechanism / Notes
Fluconazole Triazole0.25 - 1.0> 64.0> 32.0Inhibits ERG11; highly susceptible to efflux.
Caspofungin Echinocandin0.03 - 0.1250.06 - 0.250.125 - 1.0Inhibits β -(1,3)-D-glucan synthase.
Hydrazone 28 s-Triazine1.0 - 4.01.0 - 16.04.0 - 16.0Synergistic with azoles (FICI 0.09-0.38).
Melanogenin 56 s-Triazine8.0 - 16.08.0 - 16.0N/AFungicidal; targets novel unresolved pathways.

Experimental Workflow: Cross-Resistance & Synergy Profiling

A robust profiling protocol must be a self-validating system. The following workflow outlines the critical steps for evaluating new s-triazine candidates, emphasizing the causality behind each methodological choice.

Step 1: Strain Preparation and Standardization
  • Procedure: Subculture clinical isolates (including characterized MDR strains) on Sabouraud Dextrose Agar (SDA). Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a final inoculum of 0.5×103 to 2.5×103 CFU/mL.

  • Causality (Expertise): Strict adherence to the inoculum size is critical. An inoculum that is too dense triggers the "inoculum effect," leading to artificially inflated MIC values, particularly for cell-wall active agents. RPMI 1640 with MOPS is mandatory because it mimics physiological pH, ensuring the protonation state of the s-triazine nitrogen atoms remains consistent with in vivo conditions.

Step 2: Broth Microdilution (MIC Determination)
  • Procedure: Dispense 100 µL of the standardized inoculum into 96-well plates containing serial two-fold dilutions of the s-triazine candidate (range: 0.125 to 64 µg/mL). Incubate at 35°C for 24-48 hours. Read optical density (OD) at 530 nm.

  • Causality (Trustworthiness): OD-based reading removes the subjectivity of visual scoring. We define the MIC as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control. Including a known susceptible quality control strain (e.g., C. parapsilosis ATCC 22019) self-validates the assay plate, proving the media and incubation conditions are optimal.

Step 3: Checkerboard Assay (Synergy Quantification)
  • Procedure: Create a two-dimensional array in a 96-well plate combining serial dilutions of fluconazole (columns) and the s-triazine candidate (rows). Calculate the Fractional Inhibitory Concentration Index (FICI): FICI=(MICA_comb​/MICA_alone​)+(MICB_comb​/MICB_alone​) .

  • Causality (Expertise): This step is vital for triazines that act as chemosensitizers. An FICI ≤0.5 indicates synergy. By plotting an isobologram derived from this data, we can mathematically prove that the s-triazine is actively dismantling the resistance mechanism rather than just adding additive toxicity.

Step 4: Time-Kill Kinetics
  • Procedure: Expose logarithmic-phase fungal cells to the s-triazine at 1×, 2×, and 4× MIC. Extract aliquots at 0, 4, 8, 12, and 24 hours, plate on SDA, and count CFUs.

  • Causality (Trustworthiness): MIC only indicates growth inhibition (fungistatic). Time-kill kinetics differentiate static from cidal activity ( ≥3log10​ CFU/mL reduction). This is crucial for s-triazines like Mel56, which have demonstrated rapid fungicidal properties that cannot be captured by endpoint MICs alone.

Workflow A 1. Strain Standardization (CLSI M27-A3/M60) B 2. Broth Microdilution (MIC Determination) A->B C 3. Checkerboard Assay (Synergy & FICI) B->C D 4. Time-Kill Kinetics (Fungicidal Validation) C->D E 5. In Vivo Efficacy (Murine Model) D->E

Fig 2: Step-by-step workflow for evaluating s-triazine antifungal cross-resistance and synergy.

References

  • Liao, H., Liu, M., Wang, M., Zhang, D., Hao, Y., & Xie, F. (2025). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 18(5), 690.[Link]

  • Xie, F., Hao, Y., Liu, Y., Bao, J., Wang, R., Chi, X., ... & Ni, T. (2024). From Synergy to Monotherapy: Discovery of Novel 2,4,6-Trisubstituted Triazine Hydrazone Derivatives with Potent Antifungal Potency In Vitro and In Vivo. Journal of Medicinal Chemistry, 67(5), 4007-4025.[Link]

  • Conrad, K. A., Kim, H., Qasim, M., Djehal, A., Hernday, A. D., Désaubry, L., & Rauceo, J. M. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Pathogens, 12(1), 126.[Link]

Safety & Regulatory Compliance

Safety

Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate proper disposal procedures

Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate: Comprehensive Safety and Disposal Protocol For researchers and drug development professionals handling novel heterocyclic compounds, standardizing safety and disposal proc...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate: Comprehensive Safety and Disposal Protocol

For researchers and drug development professionals handling novel heterocyclic compounds, standardizing safety and disposal procedures is as critical as the experimental design itself. Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a specialized biochemical reagent featuring a nitrogen-rich triazine core and a sulfur-containing thioacetate group.

Because specific, standardized Safety Data Sheets (SDS) for niche derivatives can sometimes lack mechanistic depth, this guide synthesizes authoritative chemical safety principles to provide a rigorous, self-validating disposal framework. Our goal is to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Chemical Profile & Hazard Rationale

Before executing any disposal protocol, it is imperative to understand the molecular architecture of the compound, as its structural features dictate its reactivity, toxicity, and ultimate destruction pathway.

Table 1: Chemical Properties and Predicted Hazard Profile

PropertyValue / Description
Chemical Name Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate
CAS Registry Number 1142201-20-4 [1]
Molecular Formula C6H8N4O2S[2]
Molecular Weight 200.22 g/mol [2]
Structural Features 1,3,5-triazine ring, primary amine, thioether linkage, methyl ester
Primary Hazards Skin/Eye Irritant, potential aquatic toxicity, hazardous combustion byproducts
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

Mechanistic Rationale for Disposal Protocols

In laboratory safety, how we dispose of a chemical is governed by why the chemical behaves the way it does. Do not treat disposal as a mere administrative task; it is an applied chemical process.

  • The Prohibition of Drain Disposal: The 1,3,5-triazine ring is highly stable and notoriously persistent in aquatic environments [3]. If flushed down the drain, this compound can bypass standard municipal wastewater biological treatments, potentially acting as an aquatic toxin or endocrine disruptor.

  • Hydrolysis Risks: The thioacetate linkage is susceptible to hydrolysis under strongly acidic or basic conditions. If improperly mixed with incompatible aqueous waste, it can cleave to release toxic and foul-smelling mercaptans (thiols). Therefore, pH-neutral segregation is required.

  • Combustion Chemistry: The molecule contains four nitrogen atoms and one sulfur atom. Upon thermal decomposition, it will rapidly evolve nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ) [4]. Consequently, disposal must be routed exclusively to high-temperature commercial incinerators equipped with alkaline scrubbers to neutralize these acid rain precursors.

Operational Workflow: Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. Each phase includes a verification step to ensure the procedure has been executed correctly before moving to the next.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Using a static-free spatula, transfer all residual solid Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Double-Bagging: Place the primary container inside a transparent polyethylene bag. Seal the bag, then place it inside a second bag.

    • Causality: Triazine powders can be fine and prone to aerosolization. Double-bagging prevents inhalation exposure in the event the primary container's seal fails during transport.

  • Labeling: Affix a standardized "Hazardous Waste" label to the outer layer. Explicitly write the full chemical name (no abbreviations) and check the "Toxic" and "Irritant" hazard boxes.

  • Validation Step: Invert the sealed primary container gently before bagging to verify the cap is threaded correctly and no powder escapes.

Protocol B: Liquid Waste Disposal (Solutions in DMSO, DMF, or Methanol)
  • Solvent Segregation: Ensure the receiving waste carboy is designated specifically for "Non-Halogenated Organic Solvents."

    • Critical Warning: Do not mix with halogenated waste (e.g., Chloroform, DCM) or aqueous acid waste, which could trigger exothermic hydrolysis of the thioacetate group.

  • Transfer: Working inside a certified chemical fume hood, use a funnel to slowly pour the solution into the waste carboy. Leave at least 2 inches of headspace at the top of the container.

  • Secondary Containment: Place the waste carboy in a secondary containment bin.

  • Validation Step: Calculate the volume of the secondary bin. It must be capable of holding at least 110% of the primary carboy's maximum volume to be compliant with EPA Resource Conservation and Recovery Act (RCRA) guidelines [5].

Protocol C: Spill Response and Decontamination
  • Containment: For solid spills, dampen the powder slightly with a compatible solvent (e.g., a light mist of isopropanol) to prevent dust generation before sweeping. For liquid spills, surround the area with inert absorbent pads or vermiculite.

  • Collection: Scoop the absorbed mixture into a hazardous waste bucket using non-sparking tools.

  • Decontamination Validation (UV Swab Test): Because the highly conjugated 1,3,5-triazine ring is strongly UV-active, you can validate the cleanup by turning off the ambient lights and passing a handheld UV lamp (254 nm) over the spill area. If fluorescence or dark quenching spots are observed, repeat the solvent wipe down until the benchtop is completely clear.

Visualizing the Disposal Pathway

To streamline laboratory operations, the following decision tree maps the logistical pathway for Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate from waste generation to final destruction.

G Start Waste Generation: Methyl[(4-amino-1,3,5-triazin- 2-yl)thio]acetate Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Organic Solvent) Decision->Liquid Solution ContainSolid Double-bag in compatible polyethylene bags Solid->ContainSolid ContainLiquid Collect in HDPE/Glass vented container Liquid->ContainLiquid Label Label: 'Hazardous Waste' (Toxic, Irritant) ContainSolid->Label ContainLiquid->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Incinerate High-Temp Incineration (Requires NOx/SOx Scrubbers) Store->Incinerate

Disposal workflow for Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate based on physical state.

Regulatory & Compliance Grounding

All procedures outlined above are grounded in the National Research Council's Prudent Practices in the Laboratory [4], which serves as the gold standard for chemical hygiene. Furthermore, under the EPA's RCRA regulations [5], laboratories are classified as hazardous waste generators. Methyl[(4-amino-1,3,5-triazin-2-yl)thio]acetate waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator. Waste must be transferred to a central accumulation area within three days of the container reaching its volume limit (typically 55 gallons for standard waste or 1 quart for acute hazardous waste) [6].

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
Reactant of Route 2
Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
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